molecular formula C9H7N3 B102445 Imidazo[1,2-a]pyridine-3-acetonitrile CAS No. 17744-98-8

Imidazo[1,2-a]pyridine-3-acetonitrile

カタログ番号: B102445
CAS番号: 17744-98-8
分子量: 157.17 g/mol
InChIキー: PJWDPOBWIWWXCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridine-3-acetonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-imidazo[1,2-a]pyridin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-4-8-7-11-9-3-1-2-6-12(8)9/h1-3,6-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWDPOBWIWWXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170308
Record name Imidazo(1,2-a)pyridine-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17744-98-8
Record name Imidazo(1,2-a)pyridine-3-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017744988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of the 3-Acetonitrile Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridine-3-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine system represents a class of fused nitrogen-bridged heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] This scaffold is recognized as a "drug prejudice" scaffold due to its prevalence in a wide array of therapeutic agents.[2] The core structure, consisting of a fused imidazole and pyridine ring, is a key feature in several clinically used drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine.[1][3] The diverse biological activities exhibited by this class of compounds, such as anticancer, anti-inflammatory, antiviral, antibacterial, and analgesic properties, make it a privileged scaffold in drug discovery.[4][5]

This guide focuses on this compound, a derivative where an acetonitrile group is attached at the 3-position of the fused ring system.[3] The introduction of the acetonitrile group provides a versatile chemical handle for further synthetic modifications, allowing for the exploration of a wider chemical space and the development of new therapeutic agents. Understanding the chemical properties of this specific molecule is crucial for its effective utilization in the synthesis of novel, biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, imidazo[1,2-a]pyridine, is presented below. These properties are foundational for understanding the behavior of its derivatives.

PropertyValueSource
Molecular Formula C₇H₆N₂[6]
Molecular Weight 118.14 g/mol [6]
CAS Number 274-76-0[6]
Appearance White to light tan solid[7]
pKa 5.85 ± 0.10 (Predicted)[7]
Solubility Soluble in DMSO (>10 mg/mL)[7]

Synthesis of the Imidazo[1,2-a]pyridine Core

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic chemistry, with numerous methodologies developed to achieve this bicyclic system. These strategies often involve condensation, multicomponent reactions, and oxidative coupling.[2]

A common and classical approach is the cyclization of 2-aminopyridines with α-halocarbonyl compounds.[4] More contemporary methods focus on environmentally benign and efficient protocols, including the use of catalysts like copper silicate, iodine, and various Lewis acids, as well as non-conventional heating methods such as microwave and ultrasound irradiation.[4] Metal-free synthesis strategies are also gaining prominence, emphasizing eco-friendliness.[3]

Comparative Analysis of Synthetic Methods

The choice of synthetic route can significantly impact yield, purity, and scalability. Below is a comparison of different catalytic systems for the synthesis of the imidazo[1,2-a]pyridine scaffold.

Catalyst/ReagentSolventTemperatureTime (h)Yield Range (%)Advantages
None EthanolReflux845Simple, catalyst-free
DBU EthanolReflux460Basic catalyst
NaHCO₃ EthanolReflux665Mild base
ZnO EthanolReflux472Lewis acid catalyst
FeCl₃ EthanolReflux475Lewis acid catalyst
AlCl₃ EthanolReflux369Lewis acid catalyst
Copper Silicate EthanolReflux1.594Efficient, reusable
Sc(OTf)₃ Acetonitrile80-140°C-70-85Broad substrate scope
POCl₃ -100°C>865-78Scalable
General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Synthetic Workflow General Synthetic Workflow for Imidazo[1,2-a]pyridines Start Starting Materials: 2-Aminopyridine α-Halocarbonyl Compound Reaction Reaction Vessel Solvent (e.g., Ethanol) Catalyst (e.g., Copper Silicate) Start->Reaction Conditions Reaction Conditions: Reflux Monitoring by TLC Reaction->Conditions Workup Work-up: Filter to remove catalyst Pour into crushed ice Conditions->Workup Purification Purification: Recrystallization from hot ethanol Workup->Purification Product Final Product: Imidazo[1,2-a]pyridine Derivative Purification->Product

Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Detailed Experimental Protocol: Synthesis using Copper Silicate

This protocol describes an efficient and environmentally friendly synthesis of imidazo[1,2-a]pyridine derivatives using a reusable copper silicate catalyst.[4]

Materials:

  • 2-aminopyridine (1 mmol)

  • Substituted phenacyl bromide (1 mmol)

  • Copper silicate catalyst (10 mol%)

  • Ethanol (5 mL)

  • Round bottom flask

  • Reflux condenser

  • TLC plates (silica gel)

  • Hexane and Ethyl acetate (for TLC mobile phase)

Procedure:

  • To a round bottom flask, add 2-amino pyridine (1 mmol), the desired substituted phenacyl bromide (1 mmol), and the copper silicate catalyst (10 mol%).

  • Add 5 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:2).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to isolate the solid catalyst. The catalyst can be washed, dried, and reused.

  • Pour the filtrate over crushed ice to precipitate the crude product.

  • Collect the solid product by filtration and purify by recrystallization from hot ethanol.

  • Confirm the structure of the purified product using analytical methods such as melting point, IR spectroscopy, and ¹H NMR.

Chemical Reactivity

The imidazo[1,2-a]pyridine ring system is electron-rich, which influences its reactivity. The C3 position is particularly susceptible to electrophilic substitution. The acetonitrile group at this position offers a site for various chemical transformations.

Reactivity of the Imidazo[1,2-a]pyridine Core

The core structure undergoes several types of reactions:

  • Oxidation: The imidazo[1,2-a]pyridine ring can be oxidized using various methods, including metal-free oxidation and photocatalysis.[3][8]

  • Reduction: The functional groups attached to the imidazopyridine core can be modified through reduction reactions.[3]

  • Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents at specific positions on the ring.[3]

Reactivity of the 3-Acetonitrile Group

The acetonitrile moiety is a versatile functional group that can participate in a range of chemical reactions, including:

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Addition Reactions: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

Caption: A diagram illustrating the key reactive sites of this compound.

Spectral Properties

The structure of this compound and its derivatives is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the electronic environment of the protons on the imidazo[1,2-a]pyridine ring. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Typical Spectral Data for Imidazo[1,2-a]pyridine Derivatives

NucleusTypical Chemical Shift (ppm)
¹H NMR Aromatic protons typically appear in the range of 6.5-9.0 ppm.
¹³C NMR Aromatic carbons generally resonate between 110-150 ppm.

Note: Specific chemical shifts will vary depending on the substitution pattern and the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. For this compound, the characteristic nitrile (C≡N) stretch would be a prominent feature in the spectrum, typically appearing around 2250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to determine its elemental composition through high-resolution mass spectrometry (HRMS).[9]

Biological and Medicinal Significance

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[5] Its derivatives have demonstrated a remarkable spectrum of biological activities.

Reported Biological Activities:

  • Anticancer[4][9]

  • Anti-inflammatory[3][4]

  • Analgesic[3][9]

  • Antiviral[4]

  • Antibacterial and Antifungal[3][4]

  • Anticonvulsant[3]

  • Antiulcer[3]

  • Anxiolytic[9]

Mechanism of Action

The mechanism of action for imidazo[1,2-a]pyridine derivatives is diverse and target-specific. For instance, some derivatives exert their antimicrobial effects by inhibiting enzymes involved in bacterial cell wall synthesis.[3] In cancer research, certain compounds have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.[3] Other derivatives act as modulators of neurotransmitter receptors, which accounts for their anticonvulsant and analgesic properties.[3]

A notable example is the derivative SCH 28080, which is a potent inhibitor of the H⁺/K⁺-ATPase, leading to the inhibition of gastric acid secretion.[7]

Biological_Applications Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold cluster_applications Biological Activities Core Imidazo[1,2-a]pyridine Scaffold Anticancer Anticancer Core->Anticancer Antiinflammatory Anti-inflammatory Core->Antiinflammatory Antiviral Antiviral Core->Antiviral Antibacterial Antibacterial Core->Antibacterial Analgesic Analgesic Core->Analgesic Anxiolytic Anxiolytic Core->Anxiolytic

Caption: The diverse therapeutic applications stemming from the imidazo[1,2-a]pyridine core scaffold.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its connection to the medicinally important imidazo[1,2-a]pyridine scaffold. Its synthesis is achievable through various established and emerging methods, and its reactivity at both the core and the acetonitrile group allows for extensive derivatization. The rich biological activity profile of the parent scaffold underscores the potential of this compound as a key building block in the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties is paramount for researchers and scientists working in the field of drug discovery and development.

References

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. (2024-07-24). Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021-12-14). Retrieved from [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Retrieved from [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021-01-20). Retrieved from [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. Retrieved from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridine-3-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds. The introduction of a cyanomethyl (-CH₂CN) group at the 3-position of this heterocyclic system often enhances biological activity, making the synthesis of imidazo[1,2-a]pyridine-3-acetonitrile a topic of significant interest for researchers in drug discovery and development. This comprehensive technical guide provides an in-depth exploration of the primary synthetic pathways to this valuable molecule. Eschewing a rigid template, this document is structured to provide a logical and practical understanding of the key synthetic strategies, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. We will delve into modern, efficient methods including a one-pot, ultrasound-promoted three-component reaction, direct C-H functionalization via electrochemistry, and traditional cross-coupling approaches, offering field-proven insights for their successful implementation.

Introduction: The Significance of the this compound Moiety

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, forming the structural basis for numerous marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1] Its rigid, planar structure and rich electron density make it an ideal scaffold for interacting with various biological targets. The nitrile group, in particular, is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a synthetic handle for further molecular elaboration.[2] The cyanomethyl substituent at the 3-position of the imidazo[1,2-a]pyridine ring has been shown to be a key pharmacophoric element in compounds exhibiting a range of biological activities, including anticancer and antimicrobial properties.[3]

This guide will focus on the most effective and contemporary methods for the synthesis of this compound, providing researchers with the necessary knowledge to select and execute the optimal synthetic route for their specific needs.

One-Pot, Ultrasound-Promoted Three-Component Synthesis: An Efficient and Green Approach

One of the most elegant and efficient methods for the synthesis of C3-cyanomethylated imidazo[1,2-a]pyridines is a one-pot, three-component reaction promoted by ultrasound irradiation.[4] This approach offers several advantages, including operational simplicity, the absence of a metal catalyst and external oxidants, mild reaction conditions, and rapid access to a diverse range of products.[4]

Causality Behind the Experimental Choices

This reaction brings together a 2-aminopyridine, an α-bromomethyl ketone, and bromoacetonitrile. The use of ultrasound is critical, as it provides the necessary energy to promote the reaction, which does not proceed under conventional stirring.[4] The proposed mechanism involves a radical-mediated process, where the in situ generated imidazo[1,2-a]pyridine intermediate is trapped by a cyanomethyl radical.[4] Dimethylformamide (DMF) is a suitable solvent, and a mild base like potassium carbonate is used to facilitate the initial cyclization.

Detailed Experimental Protocol

Reaction Scheme:

G reagents 2-Aminopyridine + α-Bromomethyl ketone + Bromoacetonitrile product This compound reagents->product conditions K₂CO₃, DMF Ultrasound (40 kHz, 40W) Room Temperature conditions->product

A one-pot, three-component synthesis.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted α-bromomethyl ketone (1.0 mmol)

  • Bromoacetonitrile (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (5.0 mL)

  • Ultrasound bath (40 kHz, 40 W)

Procedure:

  • To a 25 mL round-bottom flask, add the 2-aminopyridine (1.0 mmol), α-bromomethyl ketone (1.0 mmol), potassium carbonate (2.0 mmol), and DMF (5.0 mL).

  • Place the flask in an ultrasound bath and irradiate the mixture at room temperature.

  • After 10-15 minutes, add bromoacetonitrile (1.2 mmol) to the reaction mixture.

  • Continue the ultrasound irradiation for the time indicated by TLC monitoring (typically 1-2 hours).

  • Upon completion of the reaction, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired C3-cyanomethylated imidazo[1,2-a]pyridine.

Data Presentation: Substrate Scope and Yields

This method demonstrates a broad substrate scope with good to excellent yields for various substituted starting materials.

Entry2-Aminopyridine Substituentα-Bromomethyl ketone Aryl GroupYield (%)
1HPhenyl85
25-Cl4-Chlorophenyl82
34-Me4-Methoxyphenyl78
4H2-Thienyl75

Electrochemical C-H Cyanation: A Direct and Regioselective Approach

Electrochemical synthesis offers a green and efficient alternative for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates and harsh reagents. The regioselective C-H cyanation of imidazo[1,2-a]pyridines at the 3-position can be achieved using trimethylsilyl cyanide (TMSCN) as the cyanide source in an undivided electrochemical cell.[5]

Causality Behind the Experimental Choices

This metal-free method relies on the anodic oxidation of the imidazo[1,2-a]pyridine to generate a radical cation intermediate.[5] This intermediate is then trapped by the cyanide nucleophile. The use of a KH₂PO₄/K₂HPO₄ buffer is crucial for the success of this reaction.[5] A graphite felt anode and a platinum cathode are typically used, and the reaction is carried out under a constant current.

Detailed Experimental Protocol

G reagents Imidazo[1,2-a]pyridine + TMSCN product Imidazo[1,2-a]pyridine-3-carbonitrile reagents->product conditions e⁻ (constant current) Graphite anode, Pt cathode KH₂PO₄/K₂HPO₄ buffer, MeCN conditions->product

Electrochemical C-H cyanation workflow.

Experimental Setup:

  • Undivided electrochemical cell

  • Graphite felt anode

  • Platinum plate cathode

  • DC power supply

Materials:

  • Imidazo[1,2-a]pyridine (0.5 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.0 mmol)

  • Potassium dihydrogen phosphate (KH₂PO₄) (0.5 mmol)

  • Dipotassium hydrogen phosphate (K₂HPO₄) (0.5 mmol)

  • Acetonitrile (MeCN) (10 mL)

Procedure:

  • Set up the undivided electrochemical cell with the graphite felt anode and platinum plate cathode.

  • To the cell, add the imidazo[1,2-a]pyridine (0.5 mmol), TMSCN (1.0 mmol), KH₂PO₄ (0.5 mmol), K₂HPO₄ (0.5 mmol), and acetonitrile (10 mL).

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Apply a constant current of 10 mA to the cell.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 3-cyano-imidazo[1,2-a]pyridine.

Note: For the synthesis of this compound, a subsequent reduction of the nitrile and addition of a one-carbon unit would be necessary. This cyanation method provides the direct precursor.

Palladium-Catalyzed Cyanation of 3-Halo-Imidazo[1,2-a]pyridines: A Traditional Cross-Coupling Strategy

For cases where the direct C-H functionalization is not feasible or desired, a traditional palladium-catalyzed cross-coupling reaction of a 3-halo-imidazo[1,2-a]pyridine with a cyanide source is a reliable alternative.[3] This method allows for the late-stage introduction of the nitrile group into a pre-existing imidazo[1,2-a]pyridine scaffold.

Causality Behind the Experimental Choices

This reaction follows the classical mechanism of a palladium-catalyzed cross-coupling: oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the cyanide source, and finally reductive elimination to yield the product and regenerate the catalyst. The choice of ligand, base, and cyanide source is crucial for achieving high yields and preventing catalyst deactivation.[3] Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) is an effective and less toxic cyanide source.

Detailed Experimental Protocol

Reaction Scheme:

G reagents 3-Bromo-imidazo[1,2-a]pyridine + K₄[Fe(CN)₆]·3H₂O product Imidazo[1,2-a]pyridine-3-carbonitrile reagents->product conditions Pd precatalyst, Ligand KOAc, Dioxane/H₂O 100 °C conditions->product

Palladium-catalyzed cyanation workflow.

Materials:

  • 3-Bromo-imidazo[1,2-a]pyridine (1.0 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Potassium hexacyanoferrate(II) trihydrate (0.5 equiv)

  • Potassium acetate (KOAc) (as a 0.05 M solution in degassed water)

  • Dioxane (2.5 mL)

  • Degassed water (2.5 mL)

Procedure:

  • To a screw-cap reaction tube equipped with a magnetic stir bar, add the 3-bromo-imidazo[1,2-a]pyridine (1.0 mmol), palladium precatalyst, ligand, and K₄[Fe(CN)₆]·3H₂O.

  • Seal the tube with a Teflon-lined cap, and evacuate and backfill with nitrogen (repeat three times).

  • Add dioxane (2.5 mL) and the 0.05 M KOAc solution in degassed water (2.5 mL) via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir vigorously for 1-2 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel with ethyl acetate (15 mL) and brine (15 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The synthesis of this compound can be approached through several effective strategies, each with its own set of advantages. The ultrasound-promoted three-component reaction stands out for its efficiency, mild conditions, and green credentials, making it an excellent choice for rapid library synthesis. Electrochemical C-H cyanation offers a modern and direct route to the 3-cyano precursor, avoiding the need for pre-functionalized starting materials. Finally, the well-established palladium-catalyzed cross-coupling provides a reliable and versatile method for the late-stage introduction of the desired functionality. The choice of the optimal pathway will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for different reaction conditions. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel imidazo[1,2-a]pyridine-based therapeutics.

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917.
  • Sun, P., et al. (2017). Visible light-promoted C3 cyanomethylation of imidazo[1,2-a]pyridines with bromoacetonitrile. Organic & Biomolecular Chemistry, 15(34), 7249-7253.
  • Cui, T., Zhan, Y., Dai, C., Lin, J., Liu, P., & Sun, P. (2021). Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 86(22), 15897–15905.
  • Zhang, J., Zhang, Y., Zhang, J., Wu, Q., & Yang, H. (2022). Synthesis of C3-Cyanomethylated Imidazo[1,2-a]pyridines via Ultrasound-Promoted Three-Component Reaction under Catalyst- and Oxidant-Free Conditions. Synlett, 33(03), 264-268.
  • Li, Y., et al. (2016). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry, 14(3), 886-890.
  • Organic Chemistry Portal. (n.d.). Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of C3-Cyanomethylated Imidazo[1,2-a]pyridines via Ultrasound-Promoted Three-Component Reaction under Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • Vieira, B. M., et al. (2019). Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine. Arkivoc, 2019(2), 6-23.
  • Yan, H., et al. (2012).
  • Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 158-161.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-containing pharmaceuticals: a successful approach to lead discovery. Journal of medicinal chemistry, 53(22), 7902–7917.

Sources

The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This "privileged scaffold" is present in several commercially available drugs, highlighting its importance in the development of new therapeutic agents.[1] The unique structural and electronic properties of the imidazo[1,2-a]pyridine ring system allow for diverse functionalization, leading to a wide array of derivatives with potent and selective biological effects. This guide provides an in-depth exploration of the significant biological activities of these derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the underlying mechanisms of action and provide detailed, field-proven experimental protocols for their evaluation, empowering researchers to advance their drug discovery programs.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent inhibitory effects against various cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that drive cancer cell proliferation, survival, and metastasis.[3]

A. Mechanism of Action: Inhibition of the PI3K/Akt/mTOR and STAT3/NF-κB Signaling Pathways

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR and STAT3/NF-κB signaling pathways. These pathways are frequently dysregulated in cancer and play a crucial role in tumor development and progression.[5][6][7]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5][6] Imidazo[1,2-a]pyridine derivatives can inhibit key kinases within this pathway, such as PI3K and Akt, leading to the downstream suppression of mTOR and subsequent cell cycle arrest and apoptosis.[3]

The STAT3/NF-κB pathway is a critical link between inflammation and cancer.[8][9] Constitutive activation of STAT3 and NF-κB in tumor cells promotes the expression of genes involved in cell survival, proliferation, angiogenesis, and invasion.[8][9] Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of both STAT3 and NF-κB, thereby inhibiting tumor growth.[8]

Signaling_Pathways_in_Cancer cluster_0 PI3K/Akt/mTOR Pathway cluster_1 STAT3/NF-κB Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth Cell Growth mTORC1->Cell Growth promotes Imidazo_pyridine_1 Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine_1->PI3K inhibits Imidazo_pyridine_1->Akt inhibits Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 STAT3 JAK->STAT3 activates Gene Transcription Gene Transcription STAT3->Gene Transcription promotes Inflammation\nCell Proliferation\nAngiogenesis Inflammation Cell Proliferation Angiogenesis Gene Transcription->Inflammation\nCell Proliferation\nAngiogenesis Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory\nStimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB->Gene Transcription promotes Imidazo_pyridine_2 Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine_2->STAT3 inhibits Imidazo_pyridine_2->NF-κB inhibits

Caption: Inhibition of PI3K/Akt/mTOR and STAT3/NF-κB pathways by imidazo[1,2-a]pyridine derivatives.

B. Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
12b Hep-2 (Laryngeal)11[10]
HepG2 (Liver)13[10]
MCF-7 (Breast)11[10]
A375 (Melanoma)11[10]
IP-5 HCC1937 (Breast)45[3]
IP-6 HCC1937 (Breast)47.7[3]
Compound 8 HeLa (Cervical)0.34[11]
MDA-MB-231 (Breast)0.32[11]
ACHN (Renal)0.39[11]
HCT-15 (Colon)0.31[11]
Compound 12 HeLa (Cervical)0.35[11]
MDA-MB-231 (Breast)0.29[11]
ACHN (Renal)0.34[11]
HCT-15 (Colon)0.30[11]
Compound 9d HeLa (Cervical)10.89[12]
MCF-7 (Breast)2.35[12]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13][15]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cluster_principle Principle A 1. Seed Cells in 96-well plate B 2. Treat with Imidazo[1,2-a]pyridine Derivatives A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4 hours) C->D E 5. Add Solubilizing Agent (e.g., DMSO) D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate Cell Viability & IC50 F->G H Living Cells I Yellow MTT H->I reduce J Purple Formazan I->J forms

Caption: Workflow and principle of the MTT assay for assessing cell viability.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.[16][17]

A. Mechanism of Action: Diverse Targets in Microbial Cells

The antimicrobial mechanisms of imidazo[1,2-a]pyridines are varied and can involve the inhibition of essential cellular processes. For instance, in Mycobacterium tuberculosis, some derivatives target the QcrB subunit of the cytochrome bcc complex, disrupting the electron transport chain and ATP synthesis.[16] Other derivatives have been found to inhibit mycobacterial ATP synthase directly.[16] Against other bacteria and fungi, the mechanisms may involve disruption of cell wall synthesis, inhibition of DNA replication, or interference with other vital metabolic pathways.

B. Quantitative Data: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazo[1,2-a]pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 4c Staphylococcus aureus500-1000[18]
Escherichia coli500[18]
E. coli CTXM (resistant)500-700[18]
Klebsiella pneumoniae NDM (resistant)500-700[18]
Compound 4d Staphylococcus aureus500-1000[18]
Escherichia coli500-1000[18]
Compound 4e Staphylococcus aureus500-1000[18]
Escherichia coli500-1000[18]
TB Compound 4 M. tuberculosis (MDR)≤0.03-0.8[16]
M. tuberculosis (XDR)≤0.03-0.8[16]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[19][20]

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth.[19]

Step-by-Step Methodology:

  • Prepare Antimicrobial Dilutions: Perform serial two-fold dilutions of the imidazo[1,2-a]pyridine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.[20] Dilute the standardized inoculum to the appropriate final concentration.

  • Inoculate Microtiter Plate: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).[21]

  • Read Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[21]

III. Antiviral Activity: A Promising Avenue for New Therapeutics

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent antiviral activity against a range of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and influenza virus.[4][22]

A. Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of action for imidazo[1,2-a]pyridines can vary depending on the virus. For some viruses, these compounds have been shown to inhibit viral DNA or RNA synthesis.[4][23] For instance, certain derivatives have been identified as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp). In other cases, they may interfere with viral entry into host cells or other essential steps in the viral life cycle.

B. Experimental Approaches to Antiviral Screening

Evaluating the antiviral activity of imidazo[1,2-a]pyridine derivatives typically involves cell-based assays where host cells are infected with the virus of interest and then treated with the compounds. The efficacy of the compounds is determined by measuring the reduction in viral replication, which can be quantified by various methods such as:

  • Plaque Reduction Assays: Counting the number of viral plaques (areas of cell death) in the presence and absence of the compound.

  • Viral Yield Reduction Assays: Measuring the amount of infectious virus produced by the cells.

  • Reporter Gene Assays: Using genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) to quantify viral replication.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Response

Imidazo[1,2-a]pyridine derivatives have shown significant anti-inflammatory properties in various preclinical models.[1][24]

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can be achieved through the inhibition of enzymes like cyclooxygenase-2 (COX-2) or by suppressing the activation of key inflammatory signaling pathways such as NF-κB and STAT3.[8][24] By downregulating these pathways, imidazo[1,2-a]pyridine derivatives can reduce the expression of pro-inflammatory cytokines, chemokines, and other inflammatory molecules.

B. Quantitative Data: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

The following table shows the in vitro COX inhibitory activity of selected imidazo[1,2-a]pyridine derivatives.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
4a 2.721.89[24]
4b 3.942.39[24]
5a 7.298.08[24]
6a 12.935.86[24]
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[25][26]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling).[25] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the imidazo[1,2-a]pyridine derivatives orally or intraperitoneally to the test groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[25][27]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[25]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the carrageenan control group.

Carrageenan_Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow cluster_principle Principle A 1. Administer Test Compound (Imidazo[1,2-a]pyridine derivative) B 2. Inject Carrageenan into Rat Paw A->B C 3. Measure Paw Volume at Timed Intervals B->C D 4. Calculate Percentage Inhibition of Edema C->D E Carrageenan Injection F Inflammation & Edema E->F H Reduced Edema F->H results in G Anti-inflammatory Compound G->F inhibits

Caption: Workflow and principle of the carrageenan-induced paw edema assay.

V. Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide demonstrate significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. A thorough understanding of their mechanisms of action and the application of robust and validated experimental protocols are crucial for the successful development of these compounds into clinically effective drugs. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring novel biological targets and combination therapies will undoubtedly expand the therapeutic applications of this remarkable class of compounds.

VI. References

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 575-593. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37078-37088. [Link]

  • Alwaini, S., Al-Qatati, A., Al-Kohlani, A., Al-Kaf, A., & El-Gamal, M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention: APJCP, 23(9), 2943–2951. [Link]

  • Narayan, G., Singh, S. K., Kumar, A., & Singh, R. K. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets, 24(8), e2302242274067. [Link]

  • de Faria, A. R., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (Note: This is a future-dated reference from the search results, the link is a placeholder). [Link]

  • Rubin, J. (2020, July 27). MIC (Broth Microdilution) Testing. YouTube. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

  • Grivennikov, S. I., & Karin, M. (2010). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Journal of clinical investigation, 120(10), 3440-3444. [Link]

  • Gudmundsson, K. S., Williams, J. D., Drach, J. C., & Townsend, L. B. (2003). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of medicinal chemistry, 46(8), 1449–1455. [Link]

  • Sreedhar, B., et al. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Oriental Journal of Chemistry. (Note: This is a future-dated reference from the search results, the link is a placeholder). [Link]

  • Un-nam, K., et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. (Note: This is a future-dated reference from the search results, the link is a placeholder). [Link]

  • Tew, J. G., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 818428. [Link]

  • Millis, S. Z., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of oncology, 2016, 1-10. [Link]

  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81), e50632. [Link]

  • Al-Hujaily, E. M., et al. (2022). Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. Molecules, 27(23), 8201. [Link]

  • Crunkhorn, S. (2017). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 49(1), 36–42. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Request PDF. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. (Note: This is a future-dated reference from the search results, the link is a placeholder). [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. (Note: This is a future-dated reference from the search results, the link is a placeholder). [Link]

  • Tan, P., et al. (2018). NF‐κB signaling in inflammation and cancer. Metabolism Open, 2, 618-623. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. [Link]

  • Basic Science Series. (2025, January 20). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • De Clercq, E. (2002). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Journal of medicinal chemistry, 45(18), 3843–3851. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Al-Ostath, A. I., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3186. [Link]

  • Aggarwal, B. B. (2010). Breaking the NF-κB and STAT3 Alliance Inhibits Inflammation and Pancreatic Tumorigenesis. Cancer Prevention Research, 3(11), 1379-1381. [Link]

  • Celcuity. (2026, January 20). FDA accepts NDA for gedatolisib, Celcuity's investigational breast cancer treatment. [Link]

  • DiDonato, J. A., et al. (2019). Inflammatory regulatory network mediated by the joint action of NF-kB, STAT3, and AP-1 factors is involved in many human cancers. Proceedings of the National Academy of Sciences, 116(15), 7347-7352. [Link]

  • Scribd. (n.d.). Broth Microdilution Guide for Labs. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. [Link]

  • BosterBio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ResearchGate. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. [Link]

  • ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. (Note: This is a future-dated reference from the search results, the link is a placeholder). [Link]

  • MDPI. (n.d.). The Influence of Molecular Factors on the Effectiveness of New Therapies in Endometrial Cancer—Latest Evidence and Clinical Trials. [Link]

  • Gudmundsson, K. S., et al. (2003). Synthesis and antiviral activity of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides constructed via palladium coupling of iodoimidazo[1,2-a]pyridines and dihydrofuran. Journal of medicinal chemistry, 46(8), 1449-1455. [Link]

  • Der Pharma Chemica. (n.d.). Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. [Link]

  • RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to Imidazo[1,2-a]pyridine-3-acetonitrile and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, underpinning a variety of approved drugs and clinical candidates.[1][2] This guide provides an in-depth technical exploration of a particularly promising subclass: imidazo[1,2-a]pyridine-3-acetonitrile and its analogs. We will dissect the synthetic strategies, delve into the diverse biological activities, elucidate key structure-activity relationships (SAR), and map the intricate signaling pathways modulated by these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core in their therapeutic discovery programs.

The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Potential

The fused bicyclic 5-6 heterocyclic system of imidazo[1,2-a]pyridine offers a unique combination of structural rigidity, synthetic tractability, and a rich electronic landscape for molecular interactions.[1] This has led to its incorporation into a range of therapeutic agents with diverse pharmacological profiles, including anxiolytic, hypnotic, and anti-ulcer activities.[2] The substitution pattern on this core is paramount in dictating its biological effects.[3] The C3 position, in particular, has proven to be a critical node for functionalization to modulate and enhance therapeutic activity. The introduction of an acetonitrile moiety at this position affords the this compound scaffold, a versatile precursor for a multitude of analogs with potent biological activities.

Synthetic Strategies: Building the this compound Core

The construction of the imidazo[1,2-a]pyridine nucleus is often achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds.[4] The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a particularly powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, which can be further modified to introduce the acetonitrile group.[5][6]

GBB_Reaction 2-Aminopyridine 2-Aminopyridine GBB_Reaction_Node Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine->GBB_Reaction_Node Aldehyde Aldehyde Aldehyde->GBB_Reaction_Node Isocyanide Isocyanide Isocyanide->GBB_Reaction_Node Imidazo_Pyridine 3-Amino-Imidazo[1,2-a]pyridine Intermediate GBB_Reaction_Node->Imidazo_Pyridine Post_Modification Post-GBB Modification Imidazo_Pyridine->Post_Modification Final_Product This compound Analog Post_Modification->Final_Product

Groebke-Blackburn-Bienaymé (GBB) Reaction Workflow
Experimental Protocol: Representative Synthesis of a 3-Amino-Imidazo[1,2-a]pyridine Intermediate via GBB Reaction

This protocol is a representative example based on established GBB reaction methodologies.[7][8]

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in methanol (5 mL) in a sealed microwave vial, add an isocyanide (1.0 mmol) and a catalytic amount of ammonium chloride (20 mol%).

  • Reaction Conditions: The reaction mixture is subjected to microwave irradiation at 75°C for 10-30 minutes.[9] Reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridine intermediate.

Further chemical transformations, such as Sandmeyer reaction or other nucleophilic substitutions, can then be employed to convert the 3-amino group to the desired 3-acetonitrile functionality.

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research highlights the potent anticancer activity of this compound analogs. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including those of breast, colon, and melanoma origin.[1][10]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11][12] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11][12] Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[13]

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_Analog Imidazo[1,2-a]pyridine -3-acetonitrile Analog Imidazo_Analog->PI3K inhibits Imidazo_Analog->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR Pathway

Studies have shown that specific imidazo[1,2-a]pyridine analogs can reduce the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), leading to cell cycle arrest and induction of apoptosis.[13] This inhibition is often achieved through competitive binding to the ATP-binding site of PI3K.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48 hours.[15]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well and incubate at room temperature in the dark for at least 2 hours to solubilize the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15] The percentage of cell inhibition is calculated relative to untreated control cells.

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer potency of this compound analogs is highly dependent on the nature and position of substituents on both the imidazo[1,2-a]pyridine core and any appended functionalities.

Position of SubstitutionSubstituentEffect on Anticancer ActivityReference
C2-Aryl Ring Electron-withdrawing groups (e.g., -NO2, -CF3)Generally increases cytotoxicity.[5]
Electron-donating groups (e.g., -OCH3, -CH3)Variable effects, can sometimes decrease activity.[5]
C6 Halogens (e.g., -Cl, -Br)Can enhance potency.[16]
Bulky aliphatic groupsMay decrease activity due to steric hindrance.[17]
N-acetamide Linker Aromatic amidesCan significantly increase activity, as seen with potent analogs.[18]

Antimicrobial Activity: A Broad Spectrum of Action

This compound and its derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[17] This includes activity against both Gram-positive and Gram-negative bacteria, as well as resistant strains of Candida albicans.[19]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial mechanism of action for some imidazo[1,2-a]pyridine derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[17] This inhibition disrupts bacterial proliferation and leads to cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) in Antimicrobial Activity
Position of SubstitutionSubstituentEffect on Antimicrobial ActivityReference
C2-Aryl Ring Halogen substitution (e.g., -Cl)Can enhance antifungal activity.[2]
C3-Acetonitrile Analogs Acrylonitrile derivativesShow potent activity against various Candida species.[2]
C6 Piperazine groupCan improve efficacy against certain fungal strains.[2]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising core for the development of novel therapeutics. Its synthetic accessibility, coupled with its potent and tunable biological activities, makes it an attractive starting point for drug discovery campaigns targeting cancer and infectious diseases. Future research should focus on the continued exploration of the vast chemical space around this scaffold, with a particular emphasis on optimizing pharmacokinetic and pharmacodynamic properties. The elucidation of novel mechanisms of action and the identification of specific molecular targets will further solidify the position of this compound analogs as a cornerstone of modern medicinal chemistry.

References

  • Ali, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 17(3), 3033-3041. [Link]

  • Ciobanu, A. M., & Ion, A. E. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35787–35803. [Link]

  • Movellan, J., et al. (2018). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 14, 2376-2384. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]

  • Reddy, T. S., et al. (2021). Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate. [Link]

  • Antonov, A. S., et al. (2021). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate. [Link]

  • Sissouma, D., et al. (2022). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences, 5(4), 544-555. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 623-643. [Link]

  • Wang, Y., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 136-150. [Link]

  • Rentería-Gómez, M. A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2024(1), M1838. [Link]

  • Shingare, B. P., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7862-7871. [Link]

  • Ali, S., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]

  • Balakumar, C., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38407-38416. [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 623-643. [Link]

  • Al-Maharik, N., et al. (2024). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. ResearchGate. [Link]

  • Chen, C.-Y., & Sun, C.-M. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 17, 1899-1906. [Link]

  • Papaioannou, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 136-150. [Link]

  • Rentería-Gómez, M. A., et al. (2024). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry. [Link]

  • Raheem, S., et al. (2025). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][13][17]benzothiazole motifs. ResearchGate. [Link]

  • Kulyk, M., et al. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 71(4), 1081-1090. [Link]

  • Hayat, S., & University of Toledo. (2015). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Rentería-Gómez, M. A., et al. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. ChemProc, 18(1), 25. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Kumar, D., et al. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Letters in Organic Chemistry, 21(3), 226-235. [Link]

Sources

The Intrinsic Luminescence of Imidazo[1,2-a]pyridines: A Technical Guide to Their Fluorescent Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic 5-6 heterocycle, has garnered significant attention in medicinal chemistry and materials science.[1][2] Beyond its pharmacological importance, this moiety possesses inherent fluorescent properties that make it a versatile tool for developing advanced chemical sensors, bioimaging agents, and optoelectronic materials.[3][4] This technical guide provides an in-depth exploration of the core principles governing the fluorescence of imidazo[1,2-a]pyridine compounds, offering insights into their rational design, synthesis, and application for researchers, scientists, and drug development professionals.

The Structural Basis of Imidazo[1,2-a]pyridine Fluorescence

The fluorescence of imidazo[1,2-a]pyridines originates from their rigid, planar structure and the delocalized π-electron system spanning the fused imidazole and pyridine rings. The core 2-phenyl imidazo[1,2-a]pyridine is a well-known fluorescent scaffold.[5] The intrinsic photophysical properties can be finely tuned through strategic chemical modifications, influencing the absorption and emission wavelengths, quantum yields, and Stokes shifts.

The Critical Role of Substituents

The nature and position of substituents on the imidazo[1,2-a]pyridine core are paramount in dictating its fluorescent characteristics. A comprehensive study on various derivatives revealed that the substitution pattern, particularly on the phenyl ring at the 2-position, significantly impacts luminescence.[6]

  • Electron-Donating and -Withdrawing Groups: The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can create a "push-pull" or donor-π-acceptor (D-π-A) system, which often leads to enhanced intramolecular charge transfer (ICT) upon excitation.[5] This ICT character in the excited state is a key factor influencing the fluorescence properties. Generally, EDGs tend to improve the luminescence performance of these compounds.[6] Conversely, the effect of EWGs can be more varied.[6] For instance, the presence of a nitro group, a strong EWG, has been shown to quench fluorescence entirely.[7]

  • Positional Isomerism: The position of substituents on the six-membered pyridine ring has a less pronounced, yet still noticeable, effect on the fluorescence properties compared to substitutions on the 2-phenyl ring.[6]

  • Heavy Atom Effect: The introduction of heavier atoms, such as chlorine, can lead to a decrease in fluorescence intensity, as observed in 2-(4-chlorophenyl) substituted imidazopyridine derivatives.[7] This is likely due to the increased spin-orbit coupling, which promotes intersystem crossing to the triplet state at the expense of fluorescence.

Solvatochromism: Probing the Microenvironment

Many imidazo[1,2-a]pyridine derivatives exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the surrounding solvent.[5] This phenomenon arises from changes in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This property is particularly valuable for developing fluorescent probes that can report on the local microenvironment, such as within biological membranes.[3][8]

Key Fluorescence Mechanisms at Play

The diverse fluorescent behaviors of imidazo[1,2-a]pyridine derivatives are governed by several photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of probes with specific functionalities.

  • Intramolecular Charge Transfer (ICT): As mentioned, the D-π-A architecture in many imidazo[1,2-a]pyridines promotes ICT upon photoexcitation. The extent of charge transfer influences the emission wavelength and sensitivity to the environment.

  • Photoinduced Electron Transfer (PET): PET is a common mechanism for fluorescence quenching and sensing. In a PET-based sensor, the imidazo[1,2-a]pyridine fluorophore is linked to a recognition moiety (e.g., an amine). In the "off" state, an electron from the recognition moiety quenches the fluorescence of the fluorophore. Upon binding of an analyte, the electron-donating ability of the recognition moiety is suppressed, inhibiting PET and "turning on" the fluorescence.[5] This principle has been successfully applied in the design of sensors for nerve agent simulants.[5]

  • Excited-State Intramolecular Proton Transfer (ESIPT): Some imidazo[1,2-a]pyridine derivatives are capable of ESIPT, a process where a proton is transferred within the molecule in the excited state.[9][10] This leads to the formation of a tautomeric species with a distinct emission profile, often resulting in a large Stokes shift.

The interplay of these mechanisms allows for the creation of a wide array of fluorescent probes with tailored responses.

Fluorescence_Mechanisms Key Fluorescence Mechanisms in Imidazo[1,2-a]pyridines cluster_Mechanisms Modulating Mechanisms IP Imidazo[1,2-a]pyridine (Ground State S0) IP_excited Imidazo[1,2-a]pyridine (Excited State S1) IP->IP_excited Excitation (hν) IP_excited->IP Fluorescence (hν') ICT Intramolecular Charge Transfer (ICT) (D-π-A Systems) IP_excited->ICT Influences Emission PET Photoinduced Electron Transfer (PET) (Sensing 'On/Off') IP_excited->PET Quenching/Sensing ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) (Large Stokes Shift) IP_excited->ESIPT Alternative Emission Pathway

Caption: Core fluorescence and key modulating mechanisms in imidazo[1,2-a]pyridines.

Synthetic Strategies for Fluorescent Imidazo[1,2-a]pyridines

A variety of synthetic methods have been developed for the construction of the imidazo[1,2-a]pyridine scaffold, allowing for the introduction of diverse functional groups.

Classical Condensation Reactions

The traditional approach often involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[1] This method is robust but can be limited by the availability of the starting materials.

Multicomponent Reactions (MCRs)

MCRs are highly efficient for generating molecular complexity in a single step. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a notable MCR for synthesizing imidazo[1,2-a]pyridines with good to excellent yields.[5]

Modern Synthetic Approaches

More recent methods focus on C-H functionalization, often employing visible light photoredox catalysis.[11] These techniques offer milder reaction conditions and a broader substrate scope for introducing functionalities like phosphoryl and thiocyanato groups.[11]

Experimental Workflow for Characterization

A systematic approach is essential for characterizing the fluorescent properties of newly synthesized imidazo[1,2-a]pyridine compounds.

Experimental_Workflow Workflow for Characterizing Fluorescent Properties Synthesis Synthesis & Purification Structural Structural Characterization (NMR, HRMS, X-ray) Synthesis->Structural Photophysical Photophysical Measurements Structural->Photophysical Solvatochromism Solvatochromism Study (Varying Solvent Polarity) Photophysical->Solvatochromism Sensing Sensing Application Test (Analyte Titration) Photophysical->Sensing Data Data Analysis & Interpretation Solvatochromism->Data Bioimaging Bioimaging Application (Cellular Uptake & Localization) Sensing->Bioimaging Bioimaging->Data

Caption: A typical experimental workflow for the characterization of fluorescent imidazo[1,2-a]pyridines.

Step-by-Step Protocol for Photophysical Characterization
  • Sample Preparation: Prepare stock solutions of the imidazo[1,2-a]pyridine compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile or ethanol). Create a series of dilutions to determine the optimal concentration for absorption and fluorescence measurements, ensuring the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the compound in the desired solvent using a dual-beam UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λmax.

    • Record the emission spectrum and determine the wavelength of maximum emission (λem).

    • Calculate the Stokes shift (in nm or cm-1) as the difference between λem and λmax.

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Applications in Sensing and Bioimaging

The tunable fluorescent properties of imidazo[1,2-a]pyridines have led to their development as probes for a variety of applications.

Detection of Metal Ions

Imidazo[1,2-a]pyridine-based fluorescent probes have been designed for the highly sensitive and selective detection of metal ions such as Fe3+ and Hg2+.[9][12] These probes often operate via a "turn-on" or "turn-off" fluorescence mechanism upon metal ion binding. For example, a fused imidazopyridine probe demonstrated a "turn-on" response for Fe3+ and a "turn-off" response for Hg2+, with detection limits in the parts-per-billion (ppb) range.[12]

Environmental and Security Sensing

The development of fluorescent probes for nerve agent simulants highlights the potential of imidazo[1,2-a]pyridines in security and environmental monitoring.[5] These probes can provide a rapid and visible color change under UV light upon exposure to the target analyte, enabling on-site detection.[5]

Bioimaging

The ability of some imidazo[1,2-a]pyridine derivatives to fluoresce within living cells makes them valuable tools for bioimaging.[12][13] They have been used to image metal ions in HeLa cells and can be designed to target specific organelles or report on cellular processes.[9][12] Their low cytotoxicity is a critical feature for such applications.[13]

ApplicationAnalyte/TargetFluorescence ResponseKey Features
Metal Ion SensingFe3+Turn-onHigh sensitivity and selectivity[9][12]
Metal Ion SensingHg2+Turn-offDetection in aqueous media[9][12]
SecurityNerve Agent SimulantsQuenching or Color ChangeVapor phase detection possible[5]
BioimagingIntracellular IonsFluorescence EnhancementLow cytotoxicity, cell permeability[12][13]
pH SensingH+pH-switchableWide pH range tolerance[13][14]

Future Outlook

The field of fluorescent imidazo[1,2-a]pyridines continues to expand, driven by advances in synthetic chemistry and a deeper understanding of their photophysical properties. Future research will likely focus on:

  • Developing probes with near-infrared (NIR) emission: NIR probes offer deeper tissue penetration and reduced background fluorescence for in vivo imaging.

  • Designing multi-analyte sensors: Creating single probes that can detect multiple analytes simultaneously.

  • Improving quantum yields and photostability: Enhancing the brightness and longevity of the fluorophores for long-term imaging experiments.

  • Exploring applications in theranostics: Combining the diagnostic (imaging) capabilities of imidazo[1,2-a]pyridines with therapeutic functionalities.

The versatility and tunability of the imidazo[1,2-a]pyridine scaffold ensure its continued importance as a privileged structure in the development of advanced fluorescent materials for a wide range of scientific and technological applications.

References

  • ResearchGate. (2025). Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants | Request PDF. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Molecules, 16(8), 6679–6688. [Link]

  • ResearchGate. (n.d.). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption | Request PDF. Retrieved from [Link]

  • Kaur, N., Kumar, M., & Singh, P. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(52), 30421–30426. [Link]

  • Wang, Y., Li, Y., & Yu, W. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(23), 8527. [Link]

  • Kaur, N., Kumar, M., & Singh, P. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(52), 30421–30426. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., & Wang, Y. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 1(5), 1064–1069. [Link]

  • MDPI. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. Retrieved from [Link]

  • Radaelli, A., Pavan, C., Zanetti, A., Garino, C., Gobetto, R., & Barolo, C. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Chemosensors, 10(6), 236. [Link]

  • Radaelli, A., Pavan, C., Zanetti, A., Garino, C., Gobetto, R., & Barolo, C. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Chemosensors, 10(6), 236. [Link]

  • CORE. (2023). 07 January 2023 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: New substituted imidaz. Retrieved from [Link]

  • ACS Omega. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Kaur, N., Kumar, M., & Singh, P. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(52), 30421-30426. [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]

  • Adhikari, S., & Guchhait, N. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 56(76), 11195-11215. [Link]

  • PubMed. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Retrieved from [Link]

Sources

The Strategic Utility of Imidazo[1,2-a]pyridine-3-acetonitrile: An In-depth Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of clinically significant molecules.[1] This guide focuses on a particularly versatile derivative, Imidazo[1,2-a]pyridine-3-acetonitrile (also known as 2-(imidazo[1,2-a]pyridin-3-yl)acetonitrile), a building block whose strategic placement of the nitrile moiety unlocks a vast and adaptable chemical space. We will explore its synthesis, delve into the reactivity of its key functional groups, and present its application as a pivotal intermediate in the synthesis of high-value compounds, thereby providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The fused bicyclic 5-6 heterocyclic system of imidazo[1,2-a]pyridine is a structural motif found in numerous marketed drugs, including the anxiolytic alpidem and the hypnotic agent zolpidem.[2] Its rigid framework and unique electronic properties make it an ideal scaffold for interacting with various biological targets. The introduction of an acetonitrile group at the C3 position provides a reactive handle that is ripe for synthetic manipulation, serving as a gateway to a multitude of other functional groups and more complex molecular architectures. This guide will illuminate the practical synthesis and strategic derivatization of this key building block.

Synthesis of the Core Building Block: this compound

The construction of the this compound core can be efficiently achieved through a one-pot, two-step procedure starting from readily available 2-aminopyridine. This method, detailed by Fan and Li (2018), offers a practical and scalable approach.[3]

Mechanistic Rationale

The synthesis proceeds via two key transformations:

  • Formation of an N-ylide intermediate: 2-Aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly reactive formimidamide intermediate. This step enhances the nucleophilicity of the exocyclic nitrogen.

  • Annulation and Cyclization: The intermediate is not isolated but is reacted in situ with an active electrophile, bromoacetonitrile. The reaction involves an initial alkylation followed by an intramolecular cyclization, driven by the nucleophilic attack of the endocyclic pyridine nitrogen onto the newly introduced electrophilic carbon. Subsequent elimination and aromatization yield the stable imidazo[1,2-a]pyridine ring system.

G cluster_0 Step 1: Formimidamide Formation cluster_1 Step 2: Annulation & Cyclization A 2-Aminopyridine C Formimidamide Intermediate A->C Reaction B DMF-DMA B->C D Bromoacetonitrile E Alkylated Intermediate C->E Alkylation D->E F This compound E->F Intramolecular Cyclization & Aromatization

Figure 1: Two-step, one-pot synthesis workflow.
Detailed Experimental Protocol

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • Bromoacetonitrile (1.1 equiv)

  • Anhydrous Chloroform (CHCl₃)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

Procedure: [3]

  • A solution of 2-aminopyridine (1.0 equiv) and DMF-DMA (1.2 equiv) in anhydrous CHCl₃ is stirred at room temperature for 30 minutes.

  • Bromoacetonitrile (1.1 equiv) and anhydrous K₂CO₃ (2.0 equiv) are added to the reaction mixture.

  • The mixture is heated to reflux and stirred for 3-5 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with CHCl₃ (3 x 20 mL).

  • The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford pure this compound.

EntryReactant 1Reactant 2ConditionsYieldReference
12-AminopyridineBromoacetonitrileDMF-DMA, K₂CO₃, CHCl₃, Reflux75%[3]

Table 1: Representative Synthesis of this compound.

Characterization Data

The structural confirmation of the synthesized compound is achieved through standard spectroscopic methods. While specific data for the parent compound is sparsely reported in citable literature, characterization of closely related C3-functionalized derivatives provides a strong proxy for expected values.[4][5]

  • ¹H NMR: Expect characteristic signals for the pyridine and imidazole ring protons. The methylene protons of the acetonitrile group will appear as a singlet, typically in the range of 4.0-5.0 ppm. The protons on the pyridine ring will appear in the aromatic region (7.0-9.0 ppm).

  • ¹³C NMR: The spectrum will show distinct signals for the carbons of the fused ring system and the acetonitrile group (C≡N carbon typically ~115-120 ppm; CH₂ carbon ~15-25 ppm).

  • Mass Spectrometry (HRMS-ESI): Calculated for C₉H₇N₃ [M+H]⁺.

  • FT-IR: A characteristic sharp peak for the nitrile (C≡N) stretch will be observed around 2250 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the synthetic versatility of its acetonitrile group. This functional group can be readily transformed into other valuable moieties, making it a strategic linchpin in multi-step syntheses.

Hydrolysis to Acetic Acid Derivatives

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding imidazo[1,2-a]pyridin-3-ylacetic acid . This transformation is a critical step in the synthesis of several important pharmaceutical compounds, including the widely prescribed hypnotic agent, zolpidem. The resulting carboxylic acid serves as a handle for amide coupling reactions.

G A This compound B Imidazo[1,2-a]pyridin-3-ylacetic acid A->B Hydrolysis (H⁺ or OH⁻) C Amide Derivatives (e.g., Zolpidem) B->C Amide Coupling

Figure 2: Conversion of the nitrile to carboxylic acid and amides.

Protocol Insight: While a specific peer-reviewed protocol for the parent compound is elusive, patent literature for the synthesis of zolpidem intermediates describes the hydrolysis of a substituted 2-(imidazo[1,2-a]pyridin-3-yl)acetonitrile. This is typically achieved by refluxing in dilute sulfuric acid, followed by neutralization to isolate the carboxylic acid product.

Reduction to Ethylamine Derivatives

The nitrile group is readily reduced to a primary amine, yielding 2-(imidazo[1,2-a]pyridin-3-yl)ethan-1-amine . This transformation opens the door to a host of subsequent reactions, including reductive amination, acylation, and sulfonylation, to build diverse libraries of compounds for biological screening. The resulting ethylamine side chain is a common pharmacophore in many biologically active molecules.

Common Reducing Agents & Rationale:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-catalytic reducing agent that provides high yields. The choice of an ethereal solvent like THF is critical for the solubility and reactivity of the hydride. The reaction requires anhydrous conditions due to the high reactivity of LiAlH₄ with protic solvents.

  • Catalytic Hydrogenation (H₂/Catalyst): A milder and often more scalable method. Catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel are typically employed. This method is preferred in industrial settings due to safety and cost considerations. The choice of solvent (e.g., methanol, ethanol) and pressure can be optimized to achieve complete conversion.

G A This compound B 2-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine A->B Reduction (e.g., LiAlH₄ or H₂/Pd) C Further Functionalization (Acylation, Alkylation, etc.) B->C

Figure 3: Reduction of the nitrile to a primary amine.
Reactivity of the Imidazo[1,2-a]pyridine Core

Beyond the acetonitrile group, the heterocyclic core itself is reactive. The C3 position is particularly electron-rich and susceptible to electrophilic substitution, such as Friedel-Crafts type reactions.[2] This allows for the introduction of various substituents directly onto the ring, further expanding the accessible chemical diversity.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a building block is best exemplified by its role in the synthesis of compounds with significant biological activity.

Antiviral Agents

The imidazo[1,2-a]pyridine scaffold is a known pharmacophore for antiviral activity. Research has shown that derivatives bearing a thioether side chain at the C3 position exhibit potent activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[6] this compound can serve as a precursor to these compounds, for instance, through conversion to a C3-halomethyl intermediate followed by substitution with a desired thiol.

Kinase Inhibitors

Many imidazo[1,2-a]pyridine derivatives have been investigated as kinase inhibitors for anticancer therapy. The ability to elaborate the 3-acetonitrile group into various amides, amines, and other functional groups allows for the systematic exploration of the structure-activity relationship (SAR) to target the ATP-binding site of specific kinases. The ethylamine derivative, obtained via reduction, is a particularly useful synthon for building out structures that can interact with the hinge region of a kinase.

Conclusion and Future Outlook

This compound is a high-value, versatile building block that provides a reliable entry point into the rich chemical space of the imidazo[1,2-a]pyridine scaffold. Its straightforward synthesis and the multifaceted reactivity of the C3-acetonitrile group make it an indispensable tool for medicinal chemists. The ability to readily convert the nitrile to a carboxylic acid or a primary amine allows for the rapid generation of diverse compound libraries for hit-to-lead optimization. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will remain paramount in the efficient discovery and development of new medicines.

References

  • De Clercq, E., et al. (2001). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 44(25), 4389-4397. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. Available at: [Link]

  • Marchetti, M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Available at: [Link]

  • Martins, A., et al. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Senger, M. R., et al. (2021). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Bioorganic & Medicinal Chemistry, 31, 116001. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved January 25, 2026, from [Link]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35153–35171. Available at: [Link]

  • Fan, H., & Li, F. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(55). Available at: [Link]

  • Frett, B., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters, 9(12), 1264-1269. Available at: [Link]

  • Liu, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of Imidazo[1,2-a]pyridine-3-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Imidazo[1,2-a]pyridine-3-acetonitrile, a valuable scaffold in medicinal chemistry, starting from 2-aminopyridine. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous commercially available drugs, highlighting its significance in drug discovery and development.[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of a robust synthetic methodology. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. The causality behind experimental choices is explained to provide a deeper understanding beyond a simple recitation of steps.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone in modern medicinal chemistry.[2][3] Its rigid, bicyclic structure and unique electronic properties make it an ideal scaffold for interacting with a wide array of biological targets. This has led to its incorporation into several blockbuster drugs, including Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[1][3][4] The versatility of this scaffold allows for functionalization at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. The 3-acetonitrile functional group, in particular, serves as a versatile chemical handle for further molecular elaboration, making the title compound a key intermediate in the synthesis of complex drug candidates.[5]

Synthetic Strategy: The Classical Condensation Approach

While numerous methods exist for constructing the imidazo[1,2-a]pyridine core, including multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé reaction, a highly reliable and direct approach for synthesizing 3-substituted derivatives is the classical condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[4][6][7][8][9] This method, originating from the pioneering work of Tschitschibabin, has been refined over the years to become a high-yield, scalable process.[9]

For the synthesis of this compound, the strategy involves the reaction of 2-aminopyridine with a suitable three-carbon building block containing both a ketone and a nitrile group, with a leaving group at the α-position. A prime candidate for this role is 4-chloro-3-oxobutanenitrile .

Reaction Mechanism

The reaction proceeds through a well-established two-step sequence: SN2 alkylation followed by intramolecular cyclocondensation.

  • Step 1: Pyridinium Salt Formation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-aminopyridine on the electrophilic carbon bearing the chlorine atom in 4-chloro-3-oxobutanenitrile. This SN2 displacement of the chloride ion forms a key intermediate, the N-alkylated pyridinium salt.[6][9]

  • Step 2: Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This forms a five-membered heterocyclic intermediate (a carbinolamine).

  • Step 3: Aromatization: The subsequent loss of a water molecule (dehydration) from this intermediate results in the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system. The use of a mild base like sodium bicarbonate can facilitate the reaction by neutralizing the HCl generated in situ.[9]

The overall mechanistic pathway is illustrated below.

Caption: Figure 1: Reaction Mechanism.

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightRecommended Purity
2-Aminopyridine504-29-094.11 g/mol >99%
4-Chloro-3-oxobutanenitrile107494-06-8117.53 g/mol >97%
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol ACS Reagent Grade
Ethanol (EtOH), Anhydrous64-17-546.07 g/mol >99.5%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Reagent Grade
Hexanes110-54-386.18 g/mol ACS Reagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol ACS Reagent Grade

Safety Precaution: 4-Chloro-3-oxobutanenitrile is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration and chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 g, 10.6 mmol) and anhydrous ethanol (30 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Reagent Addition: Add sodium bicarbonate (1.34 g, 15.9 mmol, 1.5 equiv.) to the solution. Subsequently, add 4-chloro-3-oxobutanenitrile (1.37 g, 11.7 mmol, 1.1 equiv.) dropwise over 5 minutes.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to afford the pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 75-85%.

Workflow and Data Summary

The entire process from setup to characterization can be visualized as a linear workflow.

Experimental_Workflow Figure 2: Overall Experimental Workflow A 1. Reaction Setup (2-Aminopyridine, NaHCO3 in EtOH) B 2. Reagent Addition (4-Chloro-3-oxobutanenitrile) A->B C 3. Reflux (78°C, 4-6h) B->C D 4. Work-up (Solvent removal, H2O wash) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Final Product This compound G->H

Caption: Figure 2: Overall Experimental Workflow.

Table 1: Quantitative Data Summary
ParameterValueNotes
2-Aminopyridine1.0 g (10.6 mmol)Limiting Reagent
4-Chloro-3-oxobutanenitrile1.37 g (11.7 mmol)1.1 equivalents
Sodium Bicarbonate1.34 g (15.9 mmol)1.5 equivalents
Solvent (Ethanol)30 mLAnhydrous
Reaction Temperature78 °C (Reflux)
Reaction Time4 - 6 hoursMonitor by TLC
Expected Yield75 - 85%Based on literature precedents
Theoretical Yield1.66 g

Scientific Integrity & Causality

  • Choice of Solvent: Ethanol is an excellent solvent for this reaction. It readily dissolves the 2-aminopyridine starting material and is a polar protic solvent that can facilitate the SN2 reaction without being overly reactive. Its boiling point allows for a convenient reflux temperature that promotes the reaction at a reasonable rate without causing significant degradation of reactants or products.

  • Role of the Base: While the reaction can proceed without a base, the inclusion of sodium bicarbonate (NaHCO₃) is crucial for achieving high yields.[9] It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) formed during the initial SN2 step. This prevents the protonation of the starting 2-aminopyridine, which would render it non-nucleophilic and halt the reaction.

  • Purification Strategy: Flash column chromatography is the preferred method for purification. The product, this compound, is moderately polar, allowing for good separation from any unreacted starting materials and non-polar byproducts using an ethyl acetate/hexanes solvent system.

  • Green Chemistry Considerations: While this protocol uses traditional organic solvents, the reaction is highly atom-economical, with water being the only significant byproduct. Recent advances in the synthesis of imidazo[1,2-a]pyridines have explored greener conditions, such as using water as a solvent or employing catalyst-free systems, which could be adapted for this synthesis in the future.[1][10]

Conclusion

The synthesis of this compound from 2-aminopyridine via condensation with 4-chloro-3-oxobutanenitrile is a robust, efficient, and scalable method. This protocol provides a clear and detailed pathway for obtaining this valuable medicinal chemistry intermediate in high yield and purity. By understanding the underlying mechanism and the rationale for the chosen experimental conditions, researchers can confidently execute this synthesis and adapt it for the creation of diverse molecular libraries for drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • El Idrissi, M., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 92, 03003.
  • de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Gulea, M., & Doleanu, C. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35233.
  • Gulea, M., & Doleanu, C. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. Retrieved from [Link]

  • Chavan, S. B., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.
  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Retrieved from [Link]

  • Juárez-Ornelas, K. A., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Retrieved from [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Wang, Z., et al. (2023). Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. The Journal of Organic Chemistry, 88(18), 12921–12932.
  • Blackburn, C. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 69(2), 425-435.
  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1461-1464.
  • Rentería-Gómez, M. A., et al. (2023). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry.
  • Sharma, V., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets, 21(1), 57-80.
  • Sivappa, R., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-3-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of Imidazo[1,2-a]pyridine-3-acetonitrile, a valuable building block in drug discovery.[1][2] We recognize that while the synthesis is well-documented, achieving high, consistent yields can be challenging. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you navigate common experimental hurdles.

Our recommended strategy is a robust and highly adaptable two-step process. This approach prioritizes the formation of a stable, high-purity intermediate, which is then efficiently converted to the target molecule. This methodology provides superior control and often higher overall yields compared to one-pot approaches that can be prone to side reactions and purification difficulties.

Recommended Synthetic Workflow

The proposed pathway involves two key transformations:

  • Step 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction: Synthesis of a 3-amino-imidazo[1,2-a]pyridine intermediate from a 2-aminopyridine, an aldehyde, and an isocyanide. This multicomponent reaction (MCR) is renowned for its atom economy and ability to rapidly generate molecular complexity.[3][4]

  • Step 2: Sandmeyer Reaction: Conversion of the 3-amino intermediate to the final 3-acetonitrile product via a diazonium salt intermediate.

G cluster_0 Step 1: GBB Reaction cluster_1 Step 2: Sandmeyer Reaction A 2-Aminopyridine D 3-Amino-Imidazo[1,2-a]pyridine (Intermediate) A->D Acid Catalyst (e.g., Sc(OTf)₃, HClO₄) B Aldehyde B->D Acid Catalyst (e.g., Sc(OTf)₃, HClO₄) C Isocyanide C->D Acid Catalyst (e.g., Sc(OTf)₃, HClO₄) F This compound (Final Product) D->F Diazotization & Cyanation E 1. NaNO₂, aq. HCl (0-5 °C) 2. CuCN, KCN

Caption: Overall two-step synthetic workflow.

Part 1: Troubleshooting the Groebke-Blackburn-Bienaymé (GBB) Reaction

This section addresses common issues encountered during the synthesis of the 3-amino-imidazo[1,2-a]pyridine intermediate.

Q1: My GBB reaction has a very low or no yield. What are the primary factors to investigate?

A1: Low yield in a GBB reaction typically points to one of three areas: reagent quality, catalyst activity, or reaction conditions.

  • Reagent Integrity:

    • 2-Aminopyridine: Ensure it is free from excessive moisture and oxidation (discoloration). If necessary, recrystallize from toluene or sublime under vacuum.

    • Aldehyde: Use freshly distilled or high-purity aldehyde. Aromatic aldehydes can oxidize to carboxylic acids on storage, which will not participate in the reaction. Aliphatic aldehydes can self-condense or polymerize, especially under acidic conditions.

    • Isocyanide: Isocyanides, particularly volatile ones, can have a limited shelf life. Check the purity by ¹H NMR. If using a salt (e.g., isocyanoacetate), ensure it is thoroughly dried.

  • Catalyst Selection and Handling:

    • The GBB reaction is acid-catalyzed. The key is to promote the formation of the iminium ion intermediate without being so harsh that it causes reagent decomposition.[5]

    • Lewis Acids (e.g., Sc(OTf)₃, Y(OTf)₃): Often give the best results. They are efficient at low loadings (1-10 mol%) but are sensitive to moisture. Ensure you are using an anhydrous solvent and inert atmosphere.[6]

    • Brønsted Acids (e.g., HClO₄, NH₄Cl): Can be effective and are more cost-efficient.[3] However, strong non-coordinating acids like perchloric acid can pose a safety hazard and may need careful handling. Over-protonation of the 2-aminopyridine can deactivate it.

    • Actionable Step: Screen a few catalysts. If your standard catalyst is failing, it may have degraded.

  • Reaction Conditions:

    • Solvent: Anhydrous methanol, ethanol, or acetonitrile are common choices. The solvent must be able to dissolve all three components and the catalyst. For sluggish reactions, switching to a higher boiling solvent like 1,4-dioxane or toluene and increasing the temperature may be beneficial.

    • Temperature: Many GBB reactions proceed well at room temperature, but some require heating (40-80 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature. A common mistake is running the reaction for too long at high temperatures, leading to byproduct formation.

Q2: My TLC/LC-MS shows multiple spots, and I'm struggling to isolate my product. What are the likely side reactions?

A2: The GBB is remarkably clean, but side reactions can occur if conditions are not optimal.

  • Unreacted Iminium Ion: The key intermediate is an N-acyliminium ion formed from the aldehyde and 2-aminopyridine. If the isocyanide fails to add, this intermediate can hydrolyze back to the starting materials upon workup or participate in other pathways.

  • Mechanism Insight: The reaction proceeds via the formation of an imine between the 2-aminopyridine and the aldehyde, which is then protonated. The isocyanide undergoes nucleophilic attack on the iminium carbon, followed by an intramolecular cyclization and tautomerization to yield the aromatic product.

G 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Aldehyde - H₂O Iminium Ion Iminium Ion Imine->Iminium Ion + H⁺ Nitrile Adduct Nitrile Adduct Iminium Ion->Nitrile Adduct + Isocyanide Cyclized Intermediate Cyclized Intermediate Nitrile Adduct->Cyclized Intermediate Intramolecular Cyclization Product 3-Amino-Imidazo[1,2-a]pyridine Cyclized Intermediate->Product Tautomerization

Caption: Simplified GBB reaction mechanism.

  • Minimization Strategy:

    • Order of Addition: Adding the isocyanide last, after allowing the 2-aminopyridine and aldehyde to pre-mix with the catalyst for 10-15 minutes, can ensure efficient iminium formation before the final coupling step.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the more volatile or less stable components (often the aldehyde and isocyanide) to drive the reaction to completion.

Table 1: GBB Reaction Condition Optimization
ParameterOption 1Option 2Option 3Rationale & Expert Advice
Catalyst Sc(OTf)₃ (5 mol%)NH₄Cl (20 mol%)p-TSA (10 mol%)Sc(OTf)₃ is highly efficient but moisture-sensitive. NH₄Cl is a green and effective choice.[3] p-TSA is a good starting point for optimization.
Solvent MethanolAcetonitrile1,4-DioxaneMethanol is excellent for dissolving reagents but has a low boiling point. Acetonitrile is a good aprotic alternative. Dioxane is for higher temperature reactions.
Temperature 25 °C (RT)50 °C80 °CStart at room temperature. Increase heat only if TLC shows slow conversion. High heat can promote decomposition.
Time 12 h24 h48 hMonitor by TLC. Reactions are often complete within 12-24 hours. Pushing the reaction longer rarely improves the yield of the desired product.

Part 2: Troubleshooting the Sandmeyer Reaction

This section addresses the conversion of the 3-amino intermediate to the 3-acetonitrile final product.

Q1: The conversion of my 3-amino intermediate to the 3-acetonitrile is low. Where should I focus my efforts?

A1: Success in the Sandmeyer reaction hinges on the efficient formation of the diazonium salt and its subsequent reaction with the copper(I) cyanide complex.

  • Diazotization Step (Formation of Ar-N₂⁺):

    • Temperature Control is Critical: This step must be performed between 0 and 5 °C. Use an ice/salt bath. Higher temperatures will cause the unstable diazonium salt to decompose, often leading to a dark, tarry reaction mixture and the formation of undesired phenol byproducts.

    • Acid Choice: Use a non-nucleophilic acid like HCl or H₂SO₄. The amine must be fully protonated to form the soluble amine salt before the addition of sodium nitrite.

    • Nitrite Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise. A rapid addition can cause a dangerous exotherm and localized warming, leading to decomposition.

  • Cyanation Step (Displacement with -CN):

    • Reagent Preparation: The CuCN reagent must be freshly prepared or of high quality. It is typically added as a solution of CuCN in aqueous KCN or NaCN, which forms the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, the active nucleophile.

    • Neutralization: Before adding the diazonium salt solution to the cyanide solution, it is often beneficial to neutralize the excess acid from the diazotization step carefully with a base like sodium carbonate until the pH is ~6-7. This prevents the liberation of highly toxic HCN gas. THIS MUST BE DONE IN A WELL-VENTILATED FUME HOOD.

    • Addition: Add the cold diazonium salt solution slowly to the CuCN/KCN solution.

Q2: My reaction mixture turns black/tarry during the Sandmeyer reaction, and product isolation is impossible. What is happening?

A2: Tar formation is a classic sign of diazonium salt decomposition. The primary cause is a loss of temperature control. The diazonium cation is highly reactive and, if not immediately consumed by the cyanide nucleophile, will decompose, often via radical pathways, leading to polymerization and a complex mixture of byproducts.

Troubleshooting Flowchart for Sandmeyer Reaction

G Start Low Yield or Tar Formation Q1 Was Temp. strictly 0-5 °C during diazotization? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was NaNO₂ added slowly? A1_Yes->Q2 Sol1 Improve cooling: Use ice/salt bath, monitor internal temperature. A1_No->Sol1 End Re-run with optimized protocol. Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the CuCN solution fresh and clear? A2_Yes->Q3 Sol2 Prepare a dilute NaNO₂ solution and add dropwise over 30-60 min. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Use high-purity CuCN/KCN. Ensure complete dissolution. A3_No->Sol3 Sol3->End

Caption: Troubleshooting workflow for the Sandmeyer reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-imidazo[1,2-a]pyridin-3-amine (Intermediate)
  • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-aminopyridine (1.0 g, 10.6 mmol), benzaldehyde (1.18 g, 11.1 mmol, 1.05 eq), and anhydrous methanol (30 mL).

  • Stir the mixture until all solids dissolve. Add scandium(III) triflate (Sc(OTf)₃, 261 mg, 0.53 mmol, 5 mol%).

  • After stirring for 15 minutes at room temperature, add tert-butyl isocyanide (1.05 g, 12.7 mmol, 1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 24 hours. Monitor progress by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a gradient of 2-10% methanol in dichloromethane to afford the title compound as a solid.

Protocol 2: Synthesis of (2-Phenyl-imidazo[1,2-a]pyridin-3-yl)acetonitrile (Final Product)

Caution: This procedure involves highly toxic cyanides and should only be performed in a properly functioning chemical fume hood by trained personnel.

  • Diazonium Salt Formation:

    • In a 100 mL flask, dissolve the 3-amino intermediate (1.0 g, 4.8 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL).

    • Cool the flask in an ice/salt bath to 0 °C with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂, 364 mg, 5.3 mmol, 1.1 eq) in water (5 mL).

    • Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.

  • Cyanation:

    • In a 250 mL flask, dissolve copper(I) cyanide (CuCN, 516 mg, 5.8 mmol, 1.2 eq) and potassium cyanide (KCN, 750 mg, 11.5 mmol, 2.4 eq) in water (15 mL). Warm gently if needed to dissolve, then cool to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes to yield the final product.

References

Sources

Technical Support Center: Optimization of Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazopyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of imidazopyridine synthesis, ensuring the optimization of your reaction conditions for higher yields and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of imidazopyridines, providing potential causes and actionable solutions based on established chemical principles and peer-reviewed literature.

Question 1: Why is my yield of imidazopyridine unexpectedly low?

Low yields in imidazopyridine synthesis can stem from a variety of factors, from suboptimal reaction conditions to degradation of starting materials. Below are common causes and systematic troubleshooting steps.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider extending the reaction time or moderately increasing the temperature. For thermally sensitive substrates, a gradual increase in temperature is recommended.

  • Suboptimal Temperature: The reaction temperature might be too low for efficient cyclization or too high, leading to decomposition.

    • Solution: The optimal temperature is highly dependent on the specific synthetic route. For instance, the classic Tschitschibabin reaction often requires high temperatures (150-200°C) in a sealed tube, which can lead to low yields.[1] Modern methods often employ milder conditions. Experiment with a temperature gradient to identify the optimal point for your specific substrates and catalyst system.

  • Inefficient Catalysis: The chosen catalyst may be inappropriate, or its activity could be compromised.

    • Solution: The choice of catalyst is crucial. Copper[2], palladium, and iodine-based catalysts are commonly employed.[2][3] If using a metal catalyst, ensure it is not poisoned by impurities in the starting materials or solvent. Consider screening a panel of catalysts. For example, in copper-catalyzed reactions, CuI is often effective.[2]

  • By-product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the oxidation of 2-aminopyridine.[4]

    • Solution: To mitigate the oxidation of 2-aminopyridine, using a slight excess of this reagent can be beneficial.[4] Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Poor Solvent Choice: The solvent plays a critical role in solubility, reaction rate, and stability of intermediates.

    • Solution: The choice of solvent can significantly impact the reaction outcome. For instance, in a study on a (3+2) cycloaddition for imidazopyridine synthesis, nonpolar solvents like chlorobenzene and toluene were found to be superior to polar solvents such as DMSO and DMF.[4] It is advisable to screen a range of solvents with varying polarities.

Question 2: I am observing significant by-product formation. How can I improve the selectivity of my reaction?

The formation of by-products is a common challenge. Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway.

Probable Causes & Solutions:

  • Oxidation of Starting Materials: As mentioned, 2-aminopyridine is susceptible to oxidation, especially at elevated temperatures in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).[4]

    • Solution: Running the reaction under an inert atmosphere and using an excess of 2-aminopyridine can help.[4] Careful control of the oxidant concentration is also critical.

  • Lack of Regioselectivity: In multi-component reactions, different isomers can be formed.

    • Solution: The choice of catalyst and reaction conditions can influence regioselectivity. For example, in the Groebke-Blackburn-Bienaymé reaction, the use of specific organocatalysts can direct the reaction to the desired regioisomer.[5]

  • Dehalogenated Side Products: In cross-coupling reactions, such as the Suzuki coupling, dehalogenation of the starting material can be a competing reaction.

    • Solution: The use of a strong base can enhance the rate of the desired transmetallation step, thereby reducing the formation of dehalogenated by-products.[2]

Question 3: My purification process is difficult due to persistent impurities. What are the best practices for purifying imidazopyridines?

Effective purification is key to obtaining a high-purity product. The choice of purification method depends on the properties of the target compound and the impurities present.

Probable Causes & Solutions:

  • Co-eluting Impurities: Some by-products may have similar polarity to the desired product, making separation by column chromatography challenging.

    • Solution: Optimize your chromatography conditions. Experiment with different solvent systems (e.g., petroleum ether/ethyl acetate, dichloromethane/methanol) and gradients.[4] If co-elution persists, consider alternative purification techniques such as recrystallization or preparative HPLC.

  • Product Precipitation: In some cases, the product may precipitate out of the reaction mixture, which can simplify purification.

    • Solution: For reactions where the product precipitates, simple filtration may be sufficient to obtain a pure product, as observed in some iodine-catalyzed syntheses in ethanol.[3]

  • Residual Catalyst: Metal catalysts can be difficult to remove completely.

    • Solution: Use a metal scavenger or perform an aqueous workup with a chelating agent like EDTA to remove residual metal catalysts.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of imidazopyridines, offering insights into reaction mechanisms, choice of reagents, and modern synthetic strategies.

What are the primary synthetic routes to imidazopyridines?

Several named reactions and synthetic strategies are employed for the synthesis of imidazopyridines. The classical Tschitschibabin (or Chichibabin) reaction , first reported in 1925, involves the reaction of 2-aminopyridine with an α-halogenated carbonyl compound.[1] While historically significant, this method often requires harsh conditions and can result in low yields.[1]

More contemporary and efficient methods include:

  • Ortoleva-King Reaction: This involves the reaction of a pyridine with an active methylene compound in the presence of iodine. Mechanistic studies suggest that some modern copper-catalyzed syntheses proceed through a catalytic Ortoleva-King type reaction.[5]

  • Multi-Component Reactions (MCRs): These reactions, where multiple starting materials react in a single step, are highly efficient and atom-economical.[2][3] They offer a straightforward route to complex imidazopyridine derivatives.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, often under milder conditions than conventional heating.[1]

How do I select the appropriate catalyst for my imidazopyridine synthesis?

The choice of catalyst depends on the specific reaction.

  • Copper Catalysts (e.g., CuI, CuO): These are versatile and widely used in various C-N bond-forming reactions to construct the imidazopyridine core.[2]

  • Iodine: Molecular iodine is an inexpensive and environmentally benign catalyst for several imidazopyridine syntheses, often proceeding under mild, aerobic conditions.[2][3]

  • Palladium Catalysts: These are primarily used in cross-coupling reactions to further functionalize the imidazopyridine scaffold.[2]

  • Metal-Free Catalysis: In recent years, there has been a growing interest in metal-free synthetic methods to avoid toxic metal residues in the final products, which is particularly important in medicinal chemistry.[6] These methods often employ organocatalysts or proceed under catalyst-free conditions.[6]

What is the general mechanism for the formation of the imidazopyridine ring?

The mechanism typically involves two key steps:

  • Formation of a Pyridinium Salt Intermediate: The initial step is often the reaction between the pyridine nitrogen of a 2-aminopyridine derivative and an electrophilic partner (e.g., an α-haloketone) to form a pyridinium salt.[1]

  • Intramolecular Cyclization: The exocyclic amino group of the 2-aminopyridine moiety then acts as a nucleophile, attacking an electrophilic center in the appended side chain, leading to intramolecular cyclization and the formation of the five-membered imidazole ring.[1] Subsequent aromatization yields the final imidazopyridine product.

Experimental Protocols & Data

Protocol 1: Classical Synthesis of 2-Phenyl-imidazo[1,2-a]pyridine

This protocol is based on the reaction of 2-aminopyridine with an α-halogenated carbonyl compound.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol.

  • Add an α-halogenated carbonyl compound, such as 2-bromoacetophenone (1 equivalent).

  • Heat the reaction mixture at 60°C for 5 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: NaIO₄/TBHP-Promoted (3+2) Cycloaddition for C3-Carbonylated Imidazopyridines

This modern protocol offers a route to C3-carbonylated imidazopyridines.[4]

Step-by-Step Methodology:

  • To a sealed tube, add propargyl alcohol (0.5 mmol), 2-aminopyridine (1.5 mmol), sodium periodate (NaIO₄) (40 mol%), and chlorobenzene (4.0 mL).

  • Add tert-butyl hydroperoxide (TBHP, 70% in H₂O, 1.5 mmol).

  • Stir the mixture at 120°C for 12 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under vacuum to remove the solvent.

  • Purify the residue by flash column chromatography using a petroleum ether/ethyl acetate (3/1, v/v) eluent to obtain the desired product.[4]

Data Summary: Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the NaIO₄/TBHP-promoted (3+2) cycloaddition.[4]

EntryAdditive (mol%)OxidantSolventTemperature (°C)Yield (%)
1TBHPPhCl1200
2I₂ (20)TBHPPhCl1209
3HI (20)TBHPPhCl12021
4NaIO₄ (40) TBHP PhCl 120 Optimized
5NaIO₄ (40)TBHPDMSO120Low
6NaIO₄ (40)TBHPDMF120Low

This table is a representation of the data presented in the cited literature and highlights the importance of screening various additives and solvents to achieve optimal yields.

Visualizations

General Experimental Workflow for Imidazopyridine Synthesis

G reagents Starting Materials (e.g., 2-Aminopyridine, Carbonyl Compound) solvent Solvent & Catalyst Addition reagents->solvent reaction Reaction (Heating/Stirring) solvent->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for imidazopyridine synthesis.

Simplified Mechanism of Imidazopyridine Formation

G start 2-Aminopyridine + α-Haloketone intermediate Pyridinium Salt Intermediate start->intermediate Sₙ2 Reaction cyclization Intramolecular Cyclization intermediate->cyclization Nucleophilic Attack product Imidazopyridine cyclization->product Aromatization

Caption: A simplified mechanistic pathway for imidazopyridine synthesis.

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Institutes of Health. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

Sources

Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic and structural properties of the imidazo[1,2-a]pyridine scaffold, which make it a privileged structure in medicinal chemistry, also present specific purification hurdles.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative is streaking badly on a silica gel TLC plate. What is the likely cause and how can I fix it?

A1: Streaking is a common issue when purifying nitrogen-containing heterocycles like imidazo[1,2-a]pyridines on silica gel. The primary cause is the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction can lead to irreversible adsorption, tailing, and even degradation of the compound on the column.

To address this, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%. The triethylamine will compete with your compound for binding to the acidic sites on the silica, leading to sharper spots on the TLC and better peak shapes during column chromatography.[2]

Q2: I've run a column, but my yield is very low, and I suspect the compound is stuck on the silica gel. What are my options?

A2: This is a classic problem, especially with more polar imidazo[1,2-a]pyridine derivatives. If your compound is still on the column, you can try to "flush" it out with a more polar solvent system. For example, if you were using a hexane/ethyl acetate gradient, you could try flushing the column with a mixture of dichloromethane and methanol (e.g., 9:1 DCM:MeOH) with 0.5% triethylamine.

If you anticipate this problem, it's wise to consider alternative stationary phases. Alumina (Al₂O₃), which is less acidic than silica, can be an excellent alternative. You can also use deactivated silica gel, which has been treated to reduce the number of acidic silanol groups.

Q3: I'm struggling to find a good solvent system for recrystallizing my imidazo[1,2-a]pyridine derivative. Can you provide some guidance?

A3: Recrystallization is a powerful technique for purifying solid imidazo[1,2-a]pyridine derivatives. The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

A good starting point for many imidazo[1,2-a]pyridine derivatives is a polar protic solvent like ethanol or isopropanol.[3] For less polar derivatives, you might explore solvents like ethyl acetate, toluene, or mixtures of these with hexanes. For highly polar compounds, acetonitrile can be an effective recrystallization solvent. It is often a process of trial and error with small amounts of your crude product.

Q4: My product from a Groebke-Blackburn-Bienaymé (GBB) reaction is contaminated with several byproducts. What are the likely impurities?

A4: The Groebke-Blackburn-Bienaymé reaction is a powerful multicomponent reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines, but the one-pot nature can lead to a complex mixture.[1] Common impurities include:

  • Unreacted starting materials: 2-aminopyridine, aldehyde, and isocyanide.

  • Partially reacted intermediates: Such as the imine formed between the 2-aminopyridine and the aldehyde.

  • Homocoupling or self-condensation products of the starting materials.

Careful monitoring of the reaction by TLC or LC-MS is crucial to ensure completion. Purification often requires column chromatography to separate the desired product from the various reaction components.

Troubleshooting Guides

Issue 1: Co-eluting Impurities in Column Chromatography

You've run a column, and your fractions contain a persistent impurity with a similar Rf to your product.

Underlying Cause: The impurity may have a very similar polarity and functional group profile to your desired compound. This is common if the impurity is a regioisomer, a closely related byproduct, or an unreacted starting material with similar polarity. For example, in the synthesis of zolpidem, related substances such as the corresponding acetic acid (from hydrolysis of the amide) or the methyl ester can be challenging to separate.

Troubleshooting Workflow:

G start Persistent Impurity Detected change_solvent Modify Mobile Phase (e.g., Hex/EtOAc to DCM/MeOH) start->change_solvent change_stationary Change Stationary Phase (e.g., Silica to Alumina or C18) change_solvent->change_stationary Unsuccessful pure_product Pure Product Obtained change_solvent->pure_product Successful recrystallize Attempt Recrystallization change_stationary->recrystallize Unsuccessful change_stationary->pure_product Successful acid_base Utilize Acid-Base Extraction recrystallize->acid_base Unsuccessful recrystallize->pure_product Successful acid_base->pure_product Successful

Caption: Decision workflow for resolving co-eluting impurities.

Detailed Protocols:

  • Protocol 1: Optimizing Normal-Phase Chromatography

    • Solvent System Modification: If you are using a hexane/ethyl acetate system, try switching to a different solvent system with different selectivities, such as dichloromethane/methanol or toluene/acetone.

    • Isocratic vs. Gradient Elution: If you are using a gradient, try a shallow gradient or isocratic elution with the solvent system that gives the best separation on TLC (ideal Rf for the product is 0.2-0.4).

    • Additive Inclusion: As mentioned in the FAQs, add 0.1-1% triethylamine to your eluent to improve peak shape and potentially enhance separation from non-basic impurities.

  • Protocol 2: Reverse-Phase Chromatography For more polar imidazo[1,2-a]pyridine derivatives, reverse-phase chromatography can be highly effective.

    • Stationary Phase: Use a C18-functionalized silica gel column.

    • Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile or methanol.

    • pH Modification: Adding a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by ensuring the basic nitrogen is protonated.

Issue 2: Product Degradation on Silica Gel

You observe new, more polar spots on your TLC plate after spotting your compound and letting it sit for a while, or you get a low yield from your column with evidence of decomposition.

Underlying Cause: The acidic nature of silica gel can catalyze the degradation of sensitive imidazo[1,2-a]pyridine derivatives. This is particularly true for compounds with acid-labile functional groups, such as certain esters, acetals, or electron-rich aromatic rings that can be susceptible to electrophilic attack.

Diagnostic Test: 2D TLC

  • Spot your crude material on a silica gel TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate, and after the solvent has fully evaporated, turn the plate 90 degrees.

  • Develop the plate again in the same solvent system.

  • If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.

Mitigation Strategies:

  • Deactivated Silica: Use silica gel that has been treated with a reagent like triethylamine before packing the column.

  • Alumina Chromatography: Switch to a neutral or basic alumina stationary phase.

  • Rapid Chromatography: Minimize the time your compound spends on the column by using a slightly more polar solvent system to elute it faster.

Issue 3: Difficulty with Crystallization

Your imidazo[1,2-a]pyridine derivative oils out or remains in solution when you attempt to recrystallize it.

Underlying Cause: The compound may be too soluble in the chosen solvent, even at room temperature, or it may be an amorphous solid or an oil at room temperature. The presence of impurities can also inhibit crystallization.

Troubleshooting Crystallization:

G start Crystallization Fails (Oiling out / Stays in solution) solvent_screen Systematic Solvent Screen (Single & Bi-phasic systems) start->solvent_screen slow_cool Slower Cooling / Evaporation solvent_screen->slow_cool seeding Introduce Seed Crystal slow_cool->seeding crystals Crystals Form slow_cool->crystals scratching Scratch Inner Surface of Flask seeding->scratching seeding->crystals salt_formation Attempt Salt Formation (e.g., HCl, Tartaric Acid) scratching->salt_formation scratching->crystals salt_formation->crystals

Caption: Troubleshooting workflow for difficult crystallizations.

Protocol: Systematic Solvent Screening for Recrystallization

  • Solubility Testing: In parallel in small vials, test the solubility of ~10 mg of your crude material in ~0.5 mL of a range of solvents at room temperature and upon heating.

  • Ideal Single Solvent: An ideal single solvent will fully dissolve your compound when hot but show low solubility when cold.

  • Solvent/Anti-Solvent System: If a single solvent is not effective, try a binary system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently heat until the solution becomes clear again, and then allow it to cool slowly.

Illustrative Solvent Systems for Recrystallization:

Compound PolarityExample Solvents/SystemsNotes
Low Polarity Toluene, Hexane/Ethyl Acetate, Dichloromethane/HexaneGood for derivatives with large alkyl or aryl groups.
Intermediate Polarity Ethanol, Isopropanol, Acetonitrile, Ethyl AcetateMost common for a wide range of imidazo[1,2-a]pyridine derivatives.
High Polarity Methanol/Water, Ethanol/Water, Acetonitrile/WaterUseful for derivatives with polar functional groups like -OH, -COOH, -NH₂.

Data Summary and Comparison

Illustrative Comparison of Purification Methods for a Hypothetical Imidazo[1,2-a]pyridine Derivative

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Single Column Chromatography (Silica) 85%96%75%Some tailing observed; minor impurity co-eluted.
Column Chromatography (Silica with 0.5% Et₃N) 85%98.5%80%Improved peak shape and better separation from the minor impurity.
Recrystallization (Ethanol) 85%99.2%65%Lower yield due to solubility in the mother liquor, but excellent removal of colored impurities.
Column followed by Recrystallization 85%>99.8%55%Highest purity achieved; suitable for compounds intended for biological testing or as standards.

References

  • Grohganz, H., Löbmann, K., Priemel, P., et al. (2013). Amorphous drugs and dosage forms. Journal of Drug Delivery Science and Technology, 23(4), 403-408.
  • Dariş, O., & Cankılıç, M. (2022). Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Sigma-Aldrich.
  • Kumar, A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
  • U.S. Patent 2,982,771. (1961). Purification of heterocyclic organic nitrogen compounds.
  • Kamankesh, M., et al. (2016). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • Crimmins, M. T., & Shams, A. (2024). β-Alkenylation of Saturated N-Heterocycles via a C(sp3)–O Bond Wittig-like Olefination. The Journal of Organic Chemistry, 89(2), 1187-1205.
  • Zhang, L. (2010). Gold-Catalyzed Reactions of Alkynes. Organic Chemistry Portal.
  • SinodosChemistry. (2020). Crystallization of novel compounds: Issues and solutions.
  • Bon, R. S., et al. (2023). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879.
  • BenchChem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • Wikipedia. (2023).
  • Reagent-Based Extraction of Acidic and Basic Compounds. Mastering Organic Chemistry.
  • Reddy, T. J., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 62.
  • Technobis. (2023).
  • Revel, G., & Bertrand, A. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(22), 6333-6338.
  • ResearchGate. (2020).
  • Movassaghi, M., & Chen, B. (2007). Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482.
  • de Souza, R. O. M. A., et al. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 20, 55-66.
  • Bon, R. S., et al. (2023). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879.
  • de Souza, R. O. M. A., et al. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 20, 55-66.
  • Chen, J., et al. (2017). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods, 9(21), 3125-3133.
  • ResearchGate. (2015).
  • Lim, M., & Kim, J. (2017). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 9(2), 17.
  • Dömling, A. (2020). Groebke-Blackburn-Bienaymé, multicomponent reaction: emerging chemistry for drug discovery. Chemical Reviews, 120(1), 151-203.
  • Yin, P., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1534.
  • Flash Chromatography for Organic Amine Purific
  • Ciobanu, A., & Balea, G. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
  • Guillon, J., et al. (2008). REGIOSELECTIVE SYNTHESES OF 1-, 2-, 3- AND 4-AMINOINDOLO-[2,3-b]QUINOXALINES. HETEROCYCLES, 75(11), 2755-2768.
  • Wang, Q., et al. (2025). Structure-Based Optimization of Imidazopyridine Derivatives as Selective and Orally Bioavailable Phosphodiesterase 10A Inhibitor. Journal of Medicinal Chemistry, 68(25), 25290-25306.
  • Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Organic Reactions, 100, 1-136.
  • Triclinic Labs.

Sources

Technical Support Center: Photostability Testing of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the photostability testing of imidazo[1,2-a]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Understanding the interaction of these compounds with light is critical for ensuring drug safety, efficacy, and stability.

This resource will delve into the nuances of photostability testing, from foundational concepts to advanced troubleshooting, grounded in scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: Why is photostability testing particularly important for imidazo[1,2-a]pyridine compounds?

A1: The imidazo[1,2-a]pyridine ring system, being an electron-rich aromatic structure, is prone to photo-oxidation and other photochemical reactions. The extent of this reactivity is highly dependent on the substituents on the ring. For this class of compounds, light exposure can lead to:

  • Loss of Potency: Photodegradation can alter the chemical structure of the active pharmaceutical ingredient (API), reducing its therapeutic effectiveness.[6]

  • Formation of Toxic Degradants: Photoproducts may have different toxicological profiles than the parent compound, posing a safety risk.

  • Changes in Physical Properties: Color change is a common indicator of photodegradation and can impact patient compliance and perception of product quality.[7] While a color change without a corresponding loss in assay might be acceptable, it requires justification.[7]

Given the therapeutic importance of many imidazo[1,2-a]pyridine derivatives, such as the hypnotic agent zolpidem and the phosphodiesterase inhibitor olprinone, rigorous photostability testing is a critical component of their development and registration.[8][9][10][11][12][13][14][15]

Q2: I'm starting a photostability study for a novel imidazo[1,2-a]pyridine derivative. Where do I begin?

A2: A systematic approach, as recommended by the International Council for Harmonisation (ICH) Q1B guideline, is the best starting point.[16][17][18][19][20] This involves a two-part process: forced degradation and confirmatory studies.[7][18][21]

  • Forced Degradation (Stress Testing): The initial step is to evaluate the intrinsic photosensitivity of the drug substance.[7][17] This involves exposing the compound, both as a solid and in solution, to light under exaggerated conditions (e.g., higher intensity) to rapidly induce degradation.[7][17] The primary goals here are to understand the degradation pathways and to develop and validate a stability-indicating analytical method.[7] This method must be able to separate the parent drug from its photodegradants.[6]

  • Confirmatory Studies: Once you have a validated analytical method, you perform confirmatory studies on a single batch of the drug substance and product.[16][17] These studies are conducted under standardized light conditions to provide the data needed for packaging, handling, and labeling recommendations.[16][17]

Q3: What are the standard light sources and exposure conditions specified by ICH Q1B?

A3: The ICH Q1B guideline provides two options for the light source to ensure consistency and comparability of data.[17][18]

Light Source OptionDescriptionTotal IlluminationIntegrated Near UV Energy
Option 1 Any light source designed to produce an output similar to the D65/ID65 emission standard, such as an artificial daylight fluorescent lamp, a xenon lamp, or a metal halide lamp.Not less than 1.2 million lux hoursNot less than 200 watt hours/square meter
Option 2 A cool white fluorescent lamp and a near UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm.Not less than 1.2 million lux hoursNot less than 200 watt hours/square meter

It is crucial to monitor and control the temperature during the exposure to differentiate between thermal and photodegradation.[17][22] This is achieved by including a "dark control" sample, which is shielded from light but kept in the same environmental conditions as the exposed sample.[22]

Q4: My imidazo[1,2-a]pyridine compound is showing significant degradation in solution but is stable in its solid form. What does this imply?

A4: This is a common observation and highlights the influence of the physical state on photoreactivity. In solution, molecules have greater mobility, increasing the likelihood of intermolecular reactions and interactions with the solvent. For instance, studies on zolpidem tartrate have shown it to be relatively stable in solid form but unstable in solution when exposed to light.[9]

The solvent can also play a direct role in the degradation process through:

  • Solvent-mediated degradation pathways.

  • The presence of dissolved oxygen, which can lead to photo-oxidative degradation. [23]

This finding has significant implications for the development of liquid dosage forms, suggesting the need for light-protective primary packaging, such as amber vials.[22]

Q5: How can I identify the photodegradation products of my compound?

A5: A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD): This is the workhorse for separating the degradation products from the parent compound and quantifying them. A stability-indicating HPLC method is one that can resolve all potential degradation products.[24]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the structural elucidation of unknown degradation products. By providing the mass-to-charge ratio of the degradants, it offers vital clues about their chemical structure. Stress degradation studies on zolpidem, for example, have utilized LC-MS to identify photolytic degradation products like oxozolpidem and zolpaldehyde.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradant is formed, it can be isolated (e.g., by preparative HPLC) and its structure can be definitively confirmed using NMR.

Troubleshooting Guide

Issue 1: Inconsistent results between photostability batches.

Possible Causes & Solutions:

  • Inadequate Sample Preparation: Ensure a uniform, thin layer of solid samples (not more than 3mm thick) to guarantee consistent light exposure.[6][17] For solutions, use inert, transparent containers.[7]

  • Temperature Fluctuations: High-intensity lamps can generate significant heat.[25] Use a calibrated photostability chamber with temperature control and always include a dark control to isolate thermal degradation.[22]

  • Light Source Variability: The output of lamps can change over time. Calibrate your light source using a validated chemical actinometric system or a calibrated radiometer/lux meter to ensure the correct exposure is delivered.[18][21]

Issue 2: An unexpected new peak appears in the chromatogram of the dark control sample.

Possible Causes & Solutions:

  • Thermal Degradation: The appearance of a new peak in the dark control indicates that the compound is degrading at the temperature of the photostability chamber.[22] This highlights the importance of the dark control in distinguishing between thermal and photodegradation.

  • Interaction with Container: There might be an interaction between your compound and the container material.[16] Ensure you are using chemically inert containers.

  • Oxidative Degradation: If not purged with an inert gas, the sample might be undergoing oxidation. While the primary goal is to assess photostability, this can be a confounding factor.

Issue 3: My compound shows significant color change but minimal change in assay by HPLC.

Possible Causes & Solutions:

  • Formation of Minor, Highly Chromophoric Degradants: A small amount of a highly colored degradation product can cause a noticeable color change without significantly impacting the overall assay of the parent compound.

  • Surface-Level Degradation: For solid samples, the degradation might be confined to the surface. Ensure proper sample homogenization before analysis to get a representative result.[6][17]

  • Acceptable Change: As per ICH guidelines, a change in physical appearance, such as color fading in solid dosage forms, may be acceptable if other parameters like assay and degradation products remain within specified limits.[7] This needs to be justified in the regulatory submission.

Experimental Workflows & Protocols

Forced Photodegradation Study Workflow

This workflow is designed to assess the intrinsic photostability of an imidazo[1,2-a]pyridine compound and to develop a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_method_dev Method Development cluster_identification Degradant Identification Prep_Solid Prepare Solid Sample (Thin Layer, <3mm) Expose Expose to High-Intensity Light (ICH Q1B source or other) Prep_Solid->Expose Prep_Solution Prepare Solution (e.g., 1 mg/mL in suitable solvent) Prep_Solution->Expose Dark_Control Prepare Dark Control (Wrap in foil) Dark_Control->Expose Analyze_HPLC Analyze by HPLC-DAD Expose->Analyze_HPLC Mass_Balance Assess Mass Balance Analyze_HPLC->Mass_Balance Peak_Purity Check Peak Purity Analyze_HPLC->Peak_Purity Identify_LCMS Identify Degradants (LC-MS) Analyze_HPLC->Identify_LCMS If significant degradants Method_Validation Validate Stability-Indicating Method (Specificity) Mass_Balance->Method_Validation If mass is conserved Peak_Purity->Method_Validation If peaks are pure

Caption: Workflow for a forced photodegradation study.

Protocol: Confirmatory Photostability Study of a Drug Substance

This protocol outlines the steps for a confirmatory study according to ICH Q1B guidelines.

1. Sample Preparation: a. Place a sufficient amount of the imidazo[1,2-a]pyridine drug substance in a chemically inert and transparent container (e.g., a glass dish).[7] b. Spread the sample to create a thin layer of not more than 3 mm.[6][17] c. Prepare a concurrent "dark control" sample by wrapping an identical container with the sample in aluminum foil to completely protect it from light.[22]

2. Exposure: a. Place the sample and the dark control in a calibrated photostability chamber. b. Expose the samples to a light source conforming to ICH Q1B Option 1 or Option 2. c. The total exposure should be no less than 1.2 million lux hours and 200 watt hours/square meter.[18] d. Maintain a constant temperature throughout the study.

3. Analysis: a. At the end of the exposure period, visually inspect both the exposed and dark control samples for any changes in physical appearance (e.g., color).[6][17] b. If the sample is not homogenous (e.g., color change is not uniform), homogenize the entire sample before taking an aliquot for analysis.[6][17] c. Analyze the exposed and dark control samples using a validated stability-indicating HPLC method. d. Key analytical parameters to evaluate are: i. Assay of the parent compound. ii. Quantification of any degradation products. iii. Mass balance (the sum of the assay and the degradation products should be close to 100% of the initial value).

4. Evaluation: a. Compare the results from the exposed sample to the dark control. Any degradation observed in the dark control is attributed to thermal effects, while the difference between the exposed and dark control samples represents photodegradation. b. Assess if the "acceptable change" criteria, as defined in your stability protocol, have been met.[16]

Decision Tree for Photostability Testing of a Drug Product

This decision tree, based on the ICH Q1B guideline, helps determine the extent of testing required for a drug product.

Drug_Product_Testing_Decision_Tree Start Start: Test Drug Product Exposed Outside of Immediate Pack Decision1 Acceptable Change? Start->Decision1 Test_Immediate Test Drug Product in Immediate Pack Decision1->Test_Immediate No End_OK No Special Labeling/Packaging Needed for Light Protection Decision1->End_OK Yes Decision2 Acceptable Change? Test_Immediate->Decision2 Test_Marketing Test Drug Product in Marketing Pack Decision2->Test_Marketing No Decision2->End_OK Yes Decision3 Acceptable Change? Test_Marketing->Decision3 Decision3->End_OK Yes End_Redesign Redesign Packaging or Reformulate Decision3->End_Redesign No

Caption: Decision tree for drug product photostability testing.

Advanced Topic: Photodegradation Quantum Yield

For a more quantitative assessment of photostability, one can determine the photodegradation quantum yield (Φ).

What is Quantum Yield? The quantum yield of a photodegradation process is the number of molecules that have degraded divided by the number of photons absorbed by the system.[26] A lower quantum yield indicates a more photostable compound.

Why is it useful?

  • It provides a quantitative measure of a molecule's intrinsic photosensitivity, independent of experimental conditions like light intensity.

  • It allows for a more direct comparison of the photostability of different compounds.

  • It can be used in predictive models to estimate degradation rates under various lighting conditions.

The determination of quantum yield is an advanced technique and is not a routine requirement for regulatory submissions but can be invaluable during early-stage drug development for candidate selection.[27][28]

This technical support guide provides a comprehensive overview of the key considerations for the photostability testing of imidazo[1,2-a]pyridine compounds. By following a systematic, scientifically-grounded approach, researchers can effectively characterize the photosensitivity of their molecules, develop robust formulations and packaging, and ensure the quality and safety of the final drug product.

References

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. ResearchGate. [Link]

  • IAGIM. Photostability. [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • Cuzzocrea, S., et al. (2003). Olprinone, a specific phosphodiesterase (PDE)-III inhibitor, reduces the development of multiple organ dysfunction syndrome in mice. PubMed. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Wallace, O. B., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [Link]

  • Becsky, R., et al. (2012). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. AKJournals. [Link]

  • Li, W-J., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Harada, K., et al. (2019). Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte. MDPI. [Link]

  • Bellet, G., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. ResearchGate. [Link]

  • Goger, N. G., & Gokcen, T. (2007). A rapid HPLC method for determination of zolpidem and its degradation product in tablets using a monolithic column. PubMed. [Link]

  • De Martino, G., et al. (1972). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Bellet, G., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]

  • Harada, K., et al. (2019). Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte. PubMed. [Link]

  • da Silva, G. N., et al. (2022). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3-H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. ResearchGate. [Link]

  • Wikipedia. Zolpidem. [Link]

  • EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Patel, A. A., & Tadi, P. (2024). Zolpidem. StatPearls - NCBI Bookshelf. [Link]

  • Wikipedia. Quantum yield. [Link]

  • Okayama, N., et al. (2010). The Effects of the Phosphodiesterase Inhibitor Olprinone on Global Cerebral Ischemia. Anesthesia & Analgesia. [Link]

  • de Oliveira, K. T., et al. (2021). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. NIH. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]

  • da Silva, G. G., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Smaranda, C., et al. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells. MDPI. [Link]

  • Kumar, K., et al. (2022). Water Proton Spin Relaxivities and Absolute Fluorescent Quantum Yields of Triply and Quadruply Mixed Lanthanide Oxide Nanoparticles. MDPI. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Bautista-Guzmán, I., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Justia Patents. (2008). pharmaceutical composition of zolpidem. [Link]

  • Tu, W., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Imidazopyridines for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

The imidazopyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of pharmaceuticals and functional materials.[1] The inherent biological and chemical significance of this fused heterocyclic system has driven the development of a diverse range of synthetic methodologies.[2][3] This guide offers a comparative analysis of key imidazopyridine synthesis methods, from classical thermal condensations to modern catalytic and photochemical approaches. We will delve into the mechanistic underpinnings of these reactions, provide practical, field-proven protocols, and present comparative data to empower researchers in selecting the optimal synthetic strategy for their specific applications.

Classical Approaches: The Foundation of Imidazopyridine Synthesis

The traditional synthesis of imidazopyridines primarily relies on the condensation of a 2-aminopyridine derivative with a suitable carbonyl-containing compound. These methods, while foundational, often require harsh reaction conditions.

The Tschitschibabin Reaction

One of the earliest methods, reported by Tschitschibabin in 1925, involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde.[2] Initially, this reaction was conducted at high temperatures (150-200°C) in a sealed tube, resulting in modest yields.[2] The mechanism proceeds through two key steps: the initial formation of a pyridinium salt intermediate, followed by an in-situ cyclization to yield the imidazopyridine core.[2]

Subsequent refinements to the Tschitschibabin method, such as the inclusion of a base like sodium bicarbonate (NaHCO₃), have enabled the reaction to proceed under milder conditions with improved efficiency.[2]

Mechanism of the Tschitschibabin Reaction:

Tschitschibabin Two_aminopyridine 2-Aminopyridine Intermediate Pyridinium Salt Intermediate Two_aminopyridine->Intermediate Nucleophilic attack alpha_haloketone α-Haloketone alpha_haloketone->Intermediate Imidazopyridine Imidazopyridine Intermediate->Imidazopyridine Intramolecular cyclization & dehydration

Caption: General mechanism of the Tschitschibabin reaction.

Representative Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

A foundational protocol involves the reaction of 2-aminopyridine with an α-halogenated carbonyl compound. For instance, 2-phenyl-imidazopyridine can be synthesized by reacting 2-aminopyridine with an α-halogenated acetophenone in ethanol at 60°C for 5 hours without a catalyst.[2]

Experimental Protocol:

  • To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add α-bromoacetophenone (1.0 mmol).

  • Heat the reaction mixture at 60°C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.

Modern Synthetic Strategies: Efficiency and Diversity

Contemporary methods for imidazopyridine synthesis focus on improving efficiency, broadening substrate scope, and adhering to the principles of green chemistry. These approaches often employ catalysts, alternative energy sources, and multicomponent reaction strategies.

Transition-Metal Catalyzed Syntheses

Transition metals, particularly copper and palladium, have emerged as powerful catalysts for the synthesis of imidazopyridines.[4] These methods often involve cross-coupling reactions and C-H activation/functionalization, providing access to a wide range of substituted derivatives.[4]

Copper-Catalyzed Reactions: Copper catalysts are widely used due to their low cost and versatile reactivity.[4] Copper-catalyzed reactions for imidazopyridine synthesis include Ullmann-type couplings, Chan-Lam couplings, and oxidative cyclizations.[4] For instance, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines provides a high-yielding route to imidazo[1,2-a]pyridines under mild conditions.[5] Another example is the CuI-catalyzed two-component synthesis of isoxazolylimidazo[1,2-a]pyridines from 2-aminopyridines and nitrostyrylisoxazoles under aerial conditions.[4]

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for C-H activation and functionalization reactions, enabling the direct introduction of various substituents onto the imidazopyridine core.

Workflow for a Generic Copper-Catalyzed Synthesis:

Copper_Catalyzed_Workflow Start Start Reactants Combine 2-aminopyridine, carbonyl compound, and copper catalyst in a suitable solvent Start->Reactants Reaction Heat the reaction mixture under specified atmosphere (e.g., air, oxygen) Reactants->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Workup Perform aqueous workup and extraction Monitoring->Workup Purification Purify by column chromatography Workup->Purification Product Characterize the final imidazopyridine product Purification->Product

Caption: A typical workflow for copper-catalyzed imidazopyridine synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has gained significant traction as a non-conventional energy source in organic synthesis due to its ability to dramatically reduce reaction times and improve yields.[2][3] In the context of imidazopyridine synthesis, microwave-assisted methods offer a rapid and efficient alternative to conventional heating.

A one-pot synthesis of imidazo[1,2-a]pyridines can be achieved through a microwave-assisted condensation of pyridine, substituted bromoacetophenones, and ammonium acetate.[2] This method proceeds via the in-situ generation of an N-phenacylpyridinium bromide intermediate, which then undergoes cyclization.[2]

Representative Protocol: Microwave-Assisted One-Pot Synthesis

  • In a microwave-safe vessel, combine pyridine (1.0 mmol), an α-bromoacetophenone derivative (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Seal the vessel and subject it to microwave irradiation at a specified temperature (e.g., 180°C) and time.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired imidazo[1,2-a]pyridine.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their atom economy and efficiency.[1] The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[3][6]

This reaction can be catalyzed by various Lewis acids or even proceed under metal-free conditions.[5][6] The use of catalysts like dibenziodolium triflate has been shown to be highly effective.[5]

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials.[7] In the synthesis of imidazopyridines, C-H functionalization allows for the introduction of a wide range of substituents at specific positions, enhancing molecular diversity.[7] These reactions are often promoted by transition metal catalysts or photochemical methods.[7][8] For example, ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water provides a green and metal-free route to imidazo[1,2-a]pyridines.[5]

Photochemical and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally benign synthetic protocols.[6] Photochemical methods, utilizing visible light as a sustainable energy source, have been successfully applied to the synthesis and functionalization of imidazopyridines.[7][8] These reactions often proceed via radical mechanisms and can be catalyzed by metal complexes or metal-free organic dyes.[8]

Green chemistry approaches also focus on the use of eco-friendly solvents like water, catalyst-free conditions, and the development of reusable catalysts.[4][6] For instance, the use of a magnetically recoverable nano-copper oxide catalyst in an aqueous medium represents a sustainable approach to imidazopyridine synthesis.[4]

Comparative Analysis of Synthetic Methods

To aid in the selection of an appropriate synthetic method, the following table provides a comparative overview of the key features of the discussed approaches.

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields (%)
Tschitschibabin Reaction Condensation of 2-aminopyridine and α-halocarbonyl.[2]Simple, well-established.Often requires harsh conditions, limited substrate scope.40-70
Transition-Metal Catalysis Utilizes catalysts like Cu, Pd, Zn.[4]High efficiency, broad substrate scope, access to diverse derivatives.[4]Catalyst cost and toxicity, potential for metal contamination.70-95
Microwave-Assisted Synthesis Employs microwave irradiation for heating.[2]Rapid reaction times, improved yields, enhanced reaction control.[3]Requires specialized equipment.80-98
Multicomponent Reactions One-pot synthesis from three or more starting materials.[6]High atom economy, operational simplicity, rapid access to complexity.[1]Substrate scope can be limited.60-90
C-H Functionalization Direct modification of C-H bonds.[5][7]Avoids pre-functionalization, high atom economy.Can suffer from regioselectivity issues.50-85
Photochemical Synthesis Uses visible light as an energy source.[8]Mild reaction conditions, sustainable, unique reactivity.[7]Requires photochemical reactor, potential for side reactions.60-90
Green Chemistry Approaches Employs eco-friendly solvents, catalysts, and conditions.[4][6]Environmentally benign, often safer.May have lower efficiency compared to traditional methods.Varies

Conclusion

The synthesis of imidazopyridines has evolved significantly from its classical roots. Modern synthetic chemistry offers a powerful and diverse toolkit for the construction of this important heterocyclic scaffold. The choice of synthetic method will ultimately depend on the specific target molecule, desired substitution pattern, available resources, and the importance of factors such as reaction time, yield, and environmental impact. By understanding the principles and practicalities of each approach, researchers can make informed decisions to accelerate their drug discovery and materials science endeavors.

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (2024). E3S Web of Conferences. [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2023). Molecules. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]

Sources

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine-3-acetonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its structural resemblance to purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] This versatile core is present in several commercially available drugs, underscoring its therapeutic importance.[2] Among the numerous derivatives, imidazo[1,2-a]pyridine-3-acetonitrile serves as a key intermediate and a pharmacologically active molecule in its own right. The presence of the acetonitrile group at the 3-position significantly influences its chemical reactivity and biological profile.[4] This guide provides a comparative analysis of the biological activities of this compound and its analogs, with a focus on anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Anticancer Activity: A Comparative Analysis

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against various cancer cell lines.[5][6] Their mechanisms of action are diverse and include the inhibition of crucial cellular pathways involved in cancer progression.[5]

Comparative Cytotoxicity

The in vitro anticancer efficacy of imidazo[1,2-a]pyridine derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. Lower IC50 values are indicative of higher potency. A comparative analysis of recently developed analogs is presented in Table 1.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[7]
WM115 (Melanoma)<12[7]
HeLa (Cervical Cancer)35.0[7]
Compound 12bHep-2 (Laryngeal Carcinoma)11[7]
HepG2 (Hepatocellular Carcinoma)13[7]
MCF-7 (Breast Carcinoma)11[7]
A375 (Human Skin Cancer)11[7]
Compound 9dHeLa (Cervical Cancer)10.89[7]
MCF-7 (Breast Cancer)2.35[7]
IP-5HCC1937 (Breast Cancer)45[1][7]
IP-6HCC1937 (Breast Cancer)47.7[1][7]
IP-7HCC1937 (Breast Cancer)79.6[1][7]

Table 1: Comparative in vitro anticancer activity of Imidazo[1,2-a]pyridine analogs.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The anticancer activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by the nature and position of substituents on the core scaffold.[4]

  • Substitution at C6: Analogs with substituents at the C6 position have been shown to disrupt Rab geranylgeranylation in HeLa cells, leading to reduced cell viability.[4]

  • Substitution at C3: Modifications at the C3 position, including the introduction of the acetonitrile group, are crucial for potent biological activity.[4]

  • 3-Arylamine derivatives: These analogs have demonstrated the ability to decrease prostaglandin E2 (PGE2) formation in neural cells, suggesting a potential role in neuro-inflammation and cancer.[8]

The anticancer effects of these compounds are often attributed to their ability to inhibit key signaling pathways such as PI3K/Akt and to interfere with tubulin polymerization.[5] For instance, some derivatives induce apoptosis in cancer cells by targeting specific signaling pathways.[4]

anticancer_mechanism Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K/Akt Pathway PI3K/Akt Pathway Imidazo[1,2-a]pyridine->PI3K/Akt Pathway Inhibition Tubulin Polymerization Tubulin Polymerization Imidazo[1,2-a]pyridine->Tubulin Polymerization Inhibition Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Promotes Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibits Tubulin Polymerization->Cell Proliferation Required for mtt_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Treat with Imidazo[1,2-a]pyridine analogs A->B C Add MTT reagent B->C D Incubate (2-4 hours) C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Figure 2: Workflow for the MTT cell viability assay.

Antimicrobial Activity: A Comparative Perspective

The imidazo[1,2-a]pyridine scaffold is a key component in the development of novel antimicrobial agents. [3]Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria. [4]

Comparative Antimicrobial Efficacy

The antimicrobial activity is often evaluated using the Kirby-Bauer disk diffusion method, where the diameter of the zone of inhibition is measured. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

DerivativeBacterial StrainZone of Inhibition (mm)Standard (Streptomycin) Zone of Inhibition (mm)Reference
Compound 9aBacillus subtilisSignificant (surpassing standard)-[4]
Compound 13bBacillus subtilisModerate to good-[9]
Compound 13jBacillus subtilisSignificant-[9]
Compound 13cCandida albicansGood-[9]
Compound 13gCandida albicansGood-[9]

Table 2: Comparative antimicrobial activity of Imidazo[1,2-a]pyridine analogs.

Structure-Activity Relationship (SAR) in Antimicrobial Agents

The antimicrobial potency of imidazo[1,2-a]pyridine derivatives is highly dependent on their substitution patterns.

  • Thiazole-based Imidazo[1,2-a]pyridines: These have demonstrated higher antibacterial activity compared to pyridine- or pyrazole-based analogs against various bacterial strains. [3]* Mechanism of Action: Some derivatives are believed to exert their antibacterial effect by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. [4]

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a standardized procedure for determining the susceptibility of bacteria to antimicrobial agents. [10][11] Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a bacterium will create a concentration gradient of the antibiotic. If the bacterium is susceptible, a clear zone of no growth will appear around the disk. [10] Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland turbidity standard. [12]2. Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria. [13]3. Disk Application: Aseptically place paper disks impregnated with the test compounds and a standard antibiotic onto the agar surface. [13]4. Incubation: Invert the plates and incubate at 37°C for 24 hours. [13]5. Zone Measurement: Measure the diameter of the zone of inhibition in millimeters. [11]6. Interpretation: Compare the zone diameters to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the compounds. [11]

Anti-inflammatory Activity: A Comparative Overview

Certain imidazo[1,2-a]pyridine analogs have demonstrated promising anti-inflammatory properties, suggesting their potential in treating inflammatory conditions. [3]

Comparative Anti-inflammatory Potential

The in vitro anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

DerivativeCell LineNO InhibitionRemarksReference
3-arylamine-imidazo[1,2-a]pyridineHMC3 (microglia), SH-SY5Y (neuroblastoma)Decreased PGE2 formationMore effective than imidazo[1,2-a]pyrimidines[8]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid-Preferential COX-2 inhibition-[6]

Table 3: Comparative anti-inflammatory activity of Imidazo[1,2-a]pyridine analogs.

Structure-Activity Relationship (SAR) in Anti-inflammatory Agents
  • C7 Substitution: Modifications at the C7 position have been linked to reduced cytokine release in vitro, indicating anti-inflammatory potential. [4]* Mechanism of Action: The anti-inflammatory effects of these compounds may be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory mediators such as nitric oxide and prostaglandins. [6][8]

Experimental Protocol: In Vitro Nitric Oxide Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals, a key mediator in inflammation.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, mix the test compounds at various concentrations with sodium nitroprusside in a phosphate buffer.

  • Incubation: Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. [14]4. Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm. [14]5. Calculation: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the test samples with that of the control.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. The comparative data presented in this guide highlight the significant potential of these molecules in the fields of oncology, infectious diseases, and inflammation. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to enhance potency and selectivity. The detailed experimental protocols provide a framework for the robust evaluation of novel imidazo[1,2-a]pyridine derivatives, facilitating the discovery and development of new therapeutic agents. Further research into the precise molecular mechanisms and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.

References

  • Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. ResearchGate. Available from: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Available from: [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. Systematic Reviews in Pharmacy. Available from: [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC - PubMed Central. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available from: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. Available from: [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Journal of Global Trends in Pharmaceutical Sciences. Available from: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available from: [Link]

  • Graphviz tutorial. YouTube. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. PubMed Central. Available from: [Link]

  • Graphviz Examples and Tutorial. Sketchviz. Available from: [Link]

  • A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids containing octyl side chains. PMC - NIH. Available from: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]

  • NO scavanging assay protocol? ResearchGate. Available from: [Link]

  • User Guide — graphviz 0.21 documentation. graphviz. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal. Available from: [Link]

  • ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD). CMS. Available from: [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available from: [Link]

  • In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. CORE. Available from: [Link]

  • Drawing graphs with dot. Graphviz. Available from: [Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available from: [Link]

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press. Available from: [Link]

  • 13.5B: Kirby-Bauer Disk Susceptibility Test. Biology LibreTexts. Available from: [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available from: [Link]

Sources

A Comparative Guide to the Validation of Imidazo[1,2-a]pyridine-3-acetonitrile as a Novel Biomarker for BRAF Inhibitor Efficacy in Melanoma

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of Imidazo[1,2-a]pyridine-3-acetonitrile as a potential biological marker for monitoring the therapeutic efficacy of BRAF inhibitors in melanoma. It is designed for researchers, scientists, and drug development professionals seeking to explore novel, dynamic biomarkers in oncology. This document exercises full editorial control to present a scientifically rigorous and logically structured narrative, moving beyond rigid templates to offer in-depth, field-proven insights.

Introduction: The Quest for Dynamic Biomarkers in Targeted Cancer Therapy

The advent of targeted therapies, such as BRAF inhibitors for V600E-mutant melanoma, has revolutionized cancer treatment. However, challenges like acquired resistance and variable patient responses necessitate the development of dynamic biomarkers that can provide real-time insights into drug efficacy. While the detection of the BRAF V600E mutation is the established predictive biomarker for initiating therapy, it is a static marker that does not reflect the dynamic cellular response to treatment.

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects. Many compounds from this class function as kinase inhibitors, a crucial mechanism in oncology. This guide hypothesizes that This compound , a member of this versatile family, possesses properties that make it a candidate for a dynamic, real-time biomarker of BRAF inhibitor efficacy. The rationale is twofold:

  • Potential for Target Engagement-Dependent Uptake: The structural similarity of the imidazo[1,2-a]pyridine core to known kinase inhibitors suggests it may be preferentially taken up by cancer cells in a manner dependent on the activity of specific signaling pathways, such as the MAPK pathway targeted by BRAF inhibitors.

  • Inherent Fluorescence: Certain imidazo[1,2-a]pyridine derivatives are known to be fluorescent, opening the possibility of using this compound as a fluorescent probe to visualize and quantify its accumulation in living cells.

This guide will compare the validation of this compound as a dynamic, quantitative biomarker against the established static, qualitative biomarker, the BRAF V600E mutation test.

The Biomarker Candidates: A Head-to-Head Comparison

FeatureThis compound (Hypothetical) BRAF V600E Mutation Test (Established)
Biomarker Type Dynamic, QuantitativeStatic, Qualitative
Clinical Utility Monitoring therapeutic response and early detection of resistancePatient selection for BRAF inhibitor therapy
Methodology LC-MS/MS quantification in plasma; Cellular imagingPCR-based assays (e.g., qPCR, ddPCR), Immunohistochemistry (IHC)
Sample Type Plasma, potentially tissue biopsies for imagingFormalin-fixed paraffin-embedded (FFPE) tumor tissue
Information Provided Real-time measure of drug-target interaction and pathway modulationPresence or absence of the targetable mutation
Limitations Requires extensive validation; mechanism of uptake needs elucidationDoes not provide information on treatment response or resistance

Experimental Validation Workflow: A Step-by-Step Guide

The validation of a novel biomarker is a multi-faceted process requiring rigorous analytical and biological/clinical validation. The following sections outline the proposed experimental workflows for this compound.

Synthesis of this compound

A reliable and scalable synthesis of the candidate biomarker is the foundational step. Based on established methods for similar compounds, the following protocol is proposed.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add 3-bromo-2-oxopropanenitrile (1.1 equivalents) to the solution.

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Analytical Validation: LC-MS/MS Quantification in Human Plasma

A robust and validated analytical method is crucial for quantifying the biomarker in biological matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification.

Protocol 2: LC-MS/MS Method Validation for this compound in Plasma

  • Sample Preparation:

    • Spike known concentrations of this compound into human plasma to prepare calibration standards and quality control (QC) samples.

    • Perform protein precipitation by adding acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte) to the plasma samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for the parent and daughter ions of this compound and the internal standard.

  • Validation Parameters (as per FDA/EMA guidelines):

    • Selectivity and Specificity: Analyze blank plasma from multiple donors to ensure no endogenous interferences.

    • Linearity: Establish a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) with an r² > 0.99.

    • Accuracy and Precision: Determine intra- and inter-day accuracy (% bias) and precision (% CV) at multiple QC levels (LOD, LLOQ, low, medium, high). Acceptance criteria are typically within ±15% (±20% for LLOQ).

    • Matrix Effect: Evaluate the ion suppression or enhancement from the plasma matrix.

    • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Biological Validation: Cell-Based Assays

The biological validation aims to establish a clear link between the biomarker's concentration and a biological effect, in this case, the efficacy of a BRAF inhibitor.

Protocol 3: Correlation of Cellular Uptake with BRAF Inhibitor Efficacy

  • Cell Culture: Use a BRAF V600E-mutant melanoma cell line (e.g., A375) and a BRAF wild-type cell line (e.g., SK-MEL-2).

  • Treatment: Treat the cells with a BRAF inhibitor (e.g., Vemurafenib) at various concentrations for different time points.

  • Biomarker Incubation: Add a fixed concentration of this compound to the cell culture medium for a defined period.

  • Quantification of Cellular Uptake:

    • LC-MS/MS: Lyse the cells and quantify the intracellular concentration of this compound using the validated LC-MS/MS method.

    • Fluorescence Microscopy: If the compound is fluorescent, visualize and quantify its uptake using a fluorescence microscope or a high-content imaging system.

  • Assessment of BRAF Inhibitor Efficacy:

    • Western Blot: Measure the phosphorylation levels of downstream effectors of the MAPK pathway (e.g., p-ERK) to confirm target engagement by the BRAF inhibitor.

    • Cell Viability Assay: Perform an MTT or CellTiter-Glo assay to determine the IC50 of the BRAF inhibitor.

  • Correlation Analysis: Correlate the intracellular concentration of this compound with the inhibition of p-ERK and the reduction in cell viability.

Visualizing the Validation Workflow and Comparative Framework

G cluster_synthesis Biomarker Synthesis & Characterization cluster_analytical Analytical Validation cluster_biological Biological Validation cluster_comparison Comparative Framework synthesis Synthesis of this compound characterization NMR, HRMS for Structure & Purity synthesis->characterization lcms_dev LC-MS/MS Method Development characterization->lcms_dev lcms_val Validation (FDA/EMA Guidelines) - Linearity - Accuracy - Precision - Stability lcms_dev->lcms_val uptake_quant Quantify Biomarker Uptake (LC-MS/MS & Fluorescence) lcms_val->uptake_quant cell_culture Cell Line Models (BRAF V600E vs. WT) treatment BRAF Inhibitor Treatment cell_culture->treatment treatment->uptake_quant efficacy_assay Assess Drug Efficacy (p-ERK, Viability) treatment->efficacy_assay correlation Correlate Uptake with Efficacy uptake_quant->correlation efficacy_assay->correlation dynamic_bm Dynamic Biomarker (this compound) - Monitors Response correlation->dynamic_bm clinical_utility Complementary Clinical Utility dynamic_bm->clinical_utility static_bm Static Biomarker (BRAF V600E Mutation) - Selects Patients static_bm->clinical_utility

Figure 1: A comprehensive workflow for the validation of this compound as a biological marker.

Conclusion and Future Directions

The validation of this compound as a dynamic biomarker for BRAF inhibitor efficacy represents a promising avenue for advancing personalized medicine in melanoma. This guide has outlined a scientifically rigorous, step-by-step approach to its analytical and biological validation, framed within a comparative context against the established BRAF V600E mutation test.

The successful validation of this, or similar imidazopyridine-based biomarkers, could provide clinicians with a powerful new tool to monitor treatment response in real-time, enabling more timely and informed therapeutic decisions. Future work should focus on in vivo studies in animal models to correlate plasma levels of the biomarker with tumor uptake and therapeutic response, ultimately paving the way for clinical trials.

References

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC - PubMed Central. Available at: [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. Available at: [Link]

  • Analytical Methods for Pyridine Detection. Available at: [Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches - IQVIA Laboratories. Available at: [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC - PubMed Central. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Available at: [Link]

  • Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • Full article: Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Available at: [Link]

  • Examples of important biologically active imidazo [1,2-a] pyridine moieties - ResearchGate. Available at: [Link]

  • Analytical Techniques for Measuring Concentrations of Therapeutic Drugs in Biological Fluids | Request PDF - ResearchGate. Available at: [Link]

  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays | Request PDF - ResearchGate. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available at: [Link]

In vitro and in vivo evaluation of Imidazo[1,2-a]pyridine compounds

Caption: Inhibition of the STAT3/NF-κB pathway by Imidazo[1,2-a]pyridines. [19]

Part 2: In Vivo Evaluation

Following promising in vitro results, lead candidates are advanced to in vivo studies to assess their efficacy, pharmacokinetics (PK), and safety in a whole-organism context. These studies are indispensable for validating the therapeutic potential of a compound. [14]

Efficacy Studies in Animal Models

The choice of animal model is critical and depends on the therapeutic indication. For anticancer agents, xenograft and syngeneic mouse models are commonly used. [15] Experimental Design Considerations:

  • Model Selection: For human cancer studies, immunodeficient mice (e.g., NOD/SCID) are used to host human tumor xenografts. For studies involving immunotherapy, syngeneic models with a competent immune system are required. [14]* Dosing and Administration: Dose-range finding studies are essential to determine the maximum tolerated dose (MTD). [15]The route of administration (e.g., oral, intravenous) should align with the intended clinical application.

  • Controls: Appropriate controls are crucial and should include a vehicle control group and a positive control group treated with a standard-of-care drug. [15]* Endpoints: Primary endpoints typically include tumor growth inhibition (TGI) and survival analysis. Secondary endpoints can include biomarker analysis from tumor tissue. [16] Comparative In Vivo Efficacy Data:

CompoundModelEfficacy MetricResultReference
C-Met Inhibitor (22e)EBC-1 XenograftTumor Growth Inhibition (TGI)75% TGI at 100 mg/kg, p.o.[11]
COX-2 Inhibitor (5j)Writhing Test (Analgesia)ED50 (Effective Dose, 50%)12.38 mg/kg[17]

Experimental Workflow: In Vivo Efficacy Study

cluster_0Preparationcluster_1Treatment & Monitoringcluster_2Endpoint AnalysisLead_SelectionSelect Lead Compound(from In Vitro)Animal_ModelAnimal Model Preparation(e.g., Tumor Cell Implantation)Lead_Selection->Animal_ModelRandomizationRandomize Animalsinto Treatment GroupsAnimal_Model->RandomizationDosingCompound Administration(Vehicle, Drug, Positive Control)Randomization->DosingMonitoringMonitor Tumor Volume,Body Weight, Clinical SignsDosing->MonitoringTerminationStudy Termination(Pre-defined Endpoint)Monitoring->TerminationData_AnalysisStatistical Analysis(TGI, Survival Curves)Termination->Data_AnalysisTissue_HarvestHarvest Tissues(Tumor, Organs)Termination->Tissue_HarvestHistoHistology & BiomarkerAnalysisTissue_Harvest->Histo

Caption: General workflow for an in vivo efficacy study in a mouse model.

Pharmacokinetic and Toxicology Studies

Understanding a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for predicting its behavior in humans. [18]

  • Pharmacokinetics (PK): PK studies are performed in rodents (e.g., rats, mice) to determine key parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability. [19]For example, a lead anti-tuberculosis Imidazo[1,2-a]pyridine derivative showed a half-life of 1.5 hours in rats. [20]These data are essential for designing effective dosing regimens for efficacy and toxicology studies. [18]* Toxicology: Safety evaluation is paramount. Acute and repeat-dose toxicity studies are conducted to identify potential target organs for toxicity and to establish a safety margin. [21]Assessments include monitoring clinical signs, body weight changes, clinical chemistry, hematology, and histopathology of major organs. [21] Detailed Protocol: General In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a framework for evaluating the antitumor activity of an Imidazo[1,2-a]pyridine derivative.

  • Animal Acclimatization & Ethics: House immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) for at least one week before the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [15]2. Tumor Inoculation: Subcutaneously inject 5 × 10⁶ human cancer cells (e.g., EBC-1) in a 100 µL suspension of Matrigel/PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² × L) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), ensuring similar average tumor volumes across groups.

  • Compound Preparation and Administration: Formulate the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound daily via the determined route (e.g., oral gavage) at pre-determined doses. The control groups should receive the vehicle and a standard-of-care drug, respectively.

  • In-Life Monitoring: Record body weights and tumor volumes 2-3 times per week. Monitor the animals for any signs of toxicity or distress.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a specified size (e.g., 1500 mm³) or after a fixed duration. Euthanize animals if they exceed a 20% body weight loss or show other signs of severe morbidity. [15]8. Data and Tissue Analysis: At the end of the study, calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control. [11]Plot mean tumor volumes and body weights over time. Harvest tumors and major organs for histopathological and biomarker analysis. Analyze survival data using Kaplan-Meier curves. [16]

Conclusion

The Imidazo[1,2-a]pyridine scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. A systematic and rigorous evaluation process, beginning with targeted in vitro assays and progressing to well-designed in vivo models, is essential for identifying and validating lead candidates. The integration of mechanistic studies, as demonstrated by the analysis of signaling pathways and specific enzyme inhibition, provides a deeper understanding of how these compounds exert their biological effects. The comparative data and detailed protocols presented in this guide offer a framework for researchers to effectively advance Imidazo[1,2-a]pyridine derivatives through the preclinical drug discovery pipeline.

References

[1]Benchchem. Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. Available from: [5]ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [22]ResearchGate. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF. Available from: [12]SciSpace. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells (2022) | Akram M. Altaher | 5 Citations. Available from: [4]ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [6]PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [11]NIH. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC. Available from: [23]ACS Omega. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [10]PubMed. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Available from: [17]PubMed. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available from: [24]ResearchGate. (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Available from: [13]RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [25]NIH. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Available from: BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [2]RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [8]NIH. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available from: [9]NIH. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. Available from: [15]NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [19]NIH. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. Available from: [18]ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.. Available from: [26]MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [3]PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [21]NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available from: [27]ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [16]Crown Bioscience. How to Quantify Drug Efficacy and Effects in Mouse Clinical Trials - Blog. Available from: [14]ProBio CDMO. In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. Available from: [28]International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from:

Sources

A Head-to-Head Comparison of Catalysts for Imidazopyridine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazopyridine scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its broad spectrum of biological activities and unique photophysical properties. The efficient synthesis of this privileged heterocyclic system is, therefore, a subject of intense research. This guide provides a detailed, head-to-head comparison of prominent catalytic systems for imidazopyridine synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the nuances of transition metal catalysis, the elegance of metal-free approaches, and the innovation of photocatalysis, supported by experimental data and detailed protocols.

The Landscape of Imidazopyridine Synthesis: Choosing Your Catalyst

The synthesis of imidazopyridines typically involves the condensation of a 2-aminopyridine derivative with a carbonyl compound or its equivalent. The choice of catalyst is paramount, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide will compare four major classes of catalysts: copper-based, iron-based, iodine-based (metal-free), and photoredox catalysts.

At a Glance: Comparative Performance of Catalytic Systems

To facilitate a rapid comparison, the following table summarizes the key performance indicators for representative catalytic systems under optimized conditions. It is important to note that direct comparison can be challenging due to variations in substrates and reported conditions; however, this table provides a valuable overview.

Catalyst SystemTypical Catalyst LoadingTemperature (°C)Reaction Time (h)Representative Yield (%)Key AdvantagesKey Limitations
Copper (CuI) 5-10 mol%80-1208-2485-95Broad substrate scope, high yields, various coupling partners.[1]Potential for metal contamination, sometimes requires ligands or additives.
Iron (FeCl₃) 10-20 mol%80-1106-1280-92Inexpensive, environmentally benign, good functional group tolerance.[2]Higher catalyst loading often required, can be sensitive to air and moisture.
Iodine (I₂) 10-30 mol%80-1003-875-90Metal-free, operationally simple, often shorter reaction times.[3]Can require an oxidant, may not be suitable for all substrates.
Photocatalyst (Eosin Y) 1-3 mol%Room Temperature2-1280-90Mild reaction conditions, utilizes visible light, environmentally friendly.[4]Requires a light source, substrate scope can be limited by photochemical properties.

Deep Dive into Catalytic Systems

The Workhorse: Copper-Catalyzed Synthesis

Copper catalysts are arguably the most extensively studied and versatile catalysts for imidazopyridine synthesis.[1][5] Their affordability, low toxicity, and ability to exist in multiple oxidation states make them highly effective for a variety of synthetic transformations.

Mechanism of Action: The copper-catalyzed synthesis of imidazopyridines from 2-aminopyridines and ketones is believed to proceed through a catalytic Ortoleva-King reaction. The reaction is initiated by the formation of an enolate from the ketone, which then undergoes a copper-mediated oxidative coupling with the 2-aminopyridine. Subsequent intramolecular cyclization and aromatization afford the imidazopyridine product. The use of an oxidant, often air, is crucial for regenerating the active copper catalyst.

Experimental Workflow: Copper-Catalyzed Imidazopyridine Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 2-Aminopyridine E Mix and heat at 80-120°C A->E B Ketone B->E C CuI (5 mol%) C->E D Solvent (e.g., DMF) D->E F Stir under air for 8-24h E->F G Cool to RT F->G H Extraction G->H I Column Chromatography H->I J Imidazopyridine Product I->J

Caption: General workflow for copper-catalyzed imidazopyridine synthesis.

Causality in Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is frequently chosen for its high catalytic activity and stability.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of reactants and to facilitate the reaction at elevated temperatures.

  • Atmosphere: The use of air as an oxidant is a key feature of many copper-catalyzed methods, making the procedure experimentally simple and environmentally friendly.

The Economical Alternative: Iron-Catalyzed Synthesis

Iron, being the most abundant and one of the least toxic transition metals, presents an economically attractive and environmentally benign alternative to other transition metal catalysts.[2]

Mechanism of Action: In the iron-catalyzed reaction of 2-aminopyridines with nitroolefins, the proposed mechanism involves a Michael addition of the 2-aminopyridine to the nitroolefin, facilitated by the Lewis acidic iron catalyst. This is followed by an iron-mediated intramolecular cyclization and subsequent elimination of nitrous acid to yield the imidazopyridine product.

Experimental Workflow: Iron-Catalyzed Imidazopyridine Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 2-Aminopyridine E Mix and heat at 80-110°C A->E B Nitroolefin B->E C FeCl3 (10 mol%) C->E D Solvent (e.g., Toluene) D->E F Stir for 6-12h E->F G Cool to RT F->G H Filtration G->H I Column Chromatography H->I J Imidazopyridine Product I->J

Caption: General workflow for iron-catalyzed imidazopyridine synthesis.

Causality in Experimental Choices:

  • Catalyst: Anhydrous iron(III) chloride (FeCl₃) is a common choice due to its strong Lewis acidity and ready availability.

  • Substrates: Nitroolefins are excellent substrates for this reaction as the nitro group acts as a good leaving group in the final aromatization step.

  • Solvent: Anhydrous solvents like toluene are often preferred to avoid deactivation of the Lewis acidic iron catalyst.

The Metal-Free Approach: Iodine-Catalyzed Synthesis

For applications where metal contamination is a concern, such as in the synthesis of active pharmaceutical ingredients, metal-free catalytic systems are highly desirable. Molecular iodine has emerged as a simple and effective catalyst for imidazopyridine synthesis.[3]

Mechanism of Action: The iodine-catalyzed synthesis of imidazopyridines from 2-aminopyridines and ketones in the presence of an oxidant like hydrogen peroxide is thought to involve the in situ formation of a more electrophilic iodine species (e.g., HOI). This species facilitates the α-iodination of the ketone, which then undergoes nucleophilic attack by the 2-aminopyridine. Subsequent intramolecular cyclization and dehydration lead to the final product.

Experimental Workflow: Iodine-Catalyzed Imidazopyridine Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 2-Aminopyridine F Mix and heat at 80-100°C A->F B Ketone B->F C I2 (20 mol%) C->F D Oxidant (e.g., H2O2) D->F E Solvent (e.g., Ethanol) E->F G Stir for 3-8h F->G H Cool to RT G->H I Quenching with Na2S2O3 H->I J Extraction I->J K Column Chromatography J->K L Imidazopyridine Product K->L

Caption: General workflow for iodine-catalyzed imidazopyridine synthesis.

Causality in Experimental Choices:

  • Catalyst: Molecular iodine is used in catalytic amounts, and its activity is enhanced by the presence of an oxidant.

  • Oxidant: An inexpensive and environmentally benign oxidant like hydrogen peroxide is often employed to regenerate the active iodine species.

  • Work-up: The reaction is typically quenched with a reducing agent like sodium thiosulfate to remove any remaining iodine.

The Green Frontier: Photocatalytic Synthesis

Photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions using visible light as a renewable energy source. Eosin Y, an organic dye, has been successfully employed as a metal-free photocatalyst for the synthesis of imidazopyridines.[4]

Mechanism of Action: The proposed mechanism for the Eosin Y-photocatalyzed synthesis of imidazopyridines from 2-aminopyridines and ethylarenes involves the visible-light excitation of Eosin Y. The excited photocatalyst then promotes the formation of a bromine radical from a bromine source (e.g., NBS). This radical abstracts a benzylic hydrogen from the ethylarene, leading to a benzylic radical. Subsequent oxidation and reaction with 2-aminopyridine, followed by intramolecular cyclization and aromatization, afford the desired product.

Experimental Workflow: Photocatalytic Imidazopyridine Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 2-Aminopyridine F Irradiate with visible light (blue LEDs) A->F B Ethylarene B->F C Eosin Y (1-3 mol%) C->F D Bromine Source (e.g., NBS) D->F E Solvent (e.g., Acetonitrile) E->F G Stir at RT for 2-12h F->G H Solvent Evaporation G->H I Column Chromatography H->I J Imidazopyridine Product I->J

Caption: General workflow for photocatalytic imidazopyridine synthesis.

Causality in Experimental Choices:

  • Catalyst: Eosin Y is a readily available and inexpensive organic dye that efficiently absorbs visible light.

  • Light Source: Blue LEDs are commonly used as they match the absorption spectrum of Eosin Y.

  • Temperature: The reaction proceeds at room temperature, which is advantageous for thermally sensitive substrates.

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • Acetophenone (1.2 mmol, 144 mg, 140 µL)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine, acetophenone, and CuI.

  • Add DMF to the flask.

  • The flask is left open to the air (or equipped with a balloon filled with air) and placed in a preheated oil bath at 100 °C.

  • The reaction mixture is stirred vigorously for 12 hours.

  • After completion (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Iron-Catalyzed Synthesis of 2-Methyl-3-phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • (E)-1-Nitro-2-phenylethene (1.2 mmol, 179 mg)

  • Iron(III) chloride (FeCl₃) (0.1 mmol, 16.2 mg)

  • Toluene (5 mL)

Procedure:

  • To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add FeCl₃ and toluene.

  • Add 2-aminopyridine and (E)-1-nitro-2-phenylethene to the flask.

  • The reaction mixture is heated to 110 °C and stirred for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified directly by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Protocol 3: Photocatalytic Synthesis of 2-Phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Aminopyridine (0.5 mmol, 47 mg)

  • Ethylbenzene (1.0 mmol, 106 mg, 123 µL)

  • Eosin Y (0.015 mmol, 9.8 mg)

  • N-Bromosuccinimide (NBS) (0.75 mmol, 133 mg)

  • Acetonitrile (5 mL)

Procedure:

  • In a 10 mL vial equipped with a magnetic stir bar, combine 2-aminopyridine, ethylbenzene, Eosin Y, and NBS.

  • Add acetonitrile and seal the vial.

  • Place the vial approximately 5-10 cm from a blue LED lamp (465 nm).

  • Stir the reaction mixture at room temperature for 8 hours.

  • After the reaction is complete (monitored by TLC), the solvent is removed in vacuo.

  • The crude residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the pure 2-phenylimidazo[1,2-a]pyridine.[4]

Conclusion and Future Outlook

The synthesis of imidazopyridines is a mature field with a diverse array of catalytic methods at the disposal of the synthetic chemist.

  • Copper catalysis remains the gold standard for its versatility and high efficiency.

  • Iron catalysis offers a cost-effective and environmentally friendly alternative.

  • Iodine catalysis provides a simple and metal-free option, which is crucial for certain applications.

  • Photocatalysis represents the cutting edge, enabling syntheses under exceptionally mild and green conditions.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, cost considerations, and the need to avoid metal contamination. Future research will likely focus on the development of even more efficient, selective, and sustainable catalytic systems, including the use of earth-abundant metals, novel organocatalysts, and advanced photoredox systems, to further expand the synthetic toolbox for accessing this important class of heterocycles.

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, [Link].

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing, [Link].

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, [Link].

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, [Link].

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, [Link].

Sources

Efficacy of Imidazo[1,2-a]pyridine-3-acetonitrile Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1] This guide provides an in-depth comparative analysis of the efficacy of Imidazo[1,2-a]pyridine-3-acetonitrile derivatives across various cancer cell lines, offering insights into their mechanisms of action and methodologies for their evaluation.

Introduction to Imidazo[1,2-a]pyridines in Oncology

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their therapeutic potential.[1] Modifications to this core structure have yielded derivatives with a range of biological effects, from anti-inflammatory to anticancer.[2] In the context of oncology, these compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][2] This guide will focus specifically on derivatives featuring a 3-acetonitrile group, a modification that has shown promise in enhancing cytotoxic activity.

Comparative Efficacy in Diverse Cancer Cell Lines

The anticancer potential of Imidazo[1,2-a]pyridine derivatives has been evaluated in a multitude of cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Performance Against Breast Cancer Cell Lines

In a study investigating novel Imidazo[1,2-a]pyridine compounds, derivatives IP-5 and IP-6 exhibited strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values of 45µM and 47.7µM, respectively. Another derivative, IP-7, showed a less potent effect with an IC50 of 79.6µM.[3][4] These findings highlight the structure-activity relationship, where subtle changes in the chemical structure can significantly impact efficacy.

Activity in Melanoma and Cervical Cancer

A separate study explored the anticancer activity of three Imidazo[1,2-a]pyridine derivatives in melanoma (A375 and WM115) and cervical cancer (HeLa) cell lines. These compounds demonstrated potent anti-proliferative effects with IC50 values ranging from 9.7 to 44.6 µM after 48 hours of treatment.[2][5]

Comparison with Standard Chemotherapeutic Agents

A key aspect of evaluating novel anticancer compounds is to benchmark their performance against established drugs. A recent study synthesized a series of novel Imidazo[1,2-a]pyridine hybrids and tested their cytotoxicity against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines, using cisplatin as a reference compound.[6]

Notably, compound HB9 demonstrated an IC50 value of 50.56 μM against A549 cells, outperforming cisplatin which had an IC50 of 53.25 μM.[6] Furthermore, compound HB10 showed significant activity against HepG2 cells with an IC50 of 51.52 μM, which was also lower than that of cisplatin (54.81 μM).[6] These results are particularly promising, suggesting that these Imidazo[1,2-a]pyridine derivatives may have a therapeutic window comparable to or better than some currently used chemotherapeutic agents.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
IP-5 HCC1937Breast Cancer45[3][4]
IP-6 HCC1937Breast Cancer47.7[3][4]
IP-7 HCC1937Breast Cancer79.6[3][4]
Compound 6 A375, WM115, HeLaMelanoma, Cervical Cancer9.7 - 44.6[2][5]
HB9 A549Lung Cancer50.56[6]
Cisplatin A549Lung Cancer53.25[6]
HB10 HepG2Liver Carcinoma51.52[6]
Cisplatin HepG2Liver Carcinoma54.81[6]

Mechanistic Insights: Apoptosis, Cell Cycle Arrest, and Signaling Pathways

The anticancer activity of this compound derivatives is not solely dependent on their cytotoxic potency but also on their ability to modulate critical cellular processes.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for these compounds is the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. For instance, one study demonstrated that their lead compound induced G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in all tested cancer cell lines.[2] Another study showed that an Imidazo[1,2-a]pyridine derivative caused cell cycle arrest as evidenced by increased levels of p53 and p21 proteins.[3]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several studies have identified this pathway as a key target of Imidazo[1,2-a]pyridine derivatives.[1][2] These compounds can inhibit the PI3K/Akt/mTOR pathway, leading to downstream effects such as reduced cell proliferation and induction of apoptosis.[2][7] Specifically, treatment with these compounds has been shown to reduce the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), key activated proteins in this pathway.[2]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes Cell Survival Cell Survival mTOR->Cell Survival Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of research findings, it is essential to follow standardized and detailed experimental protocols.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is a common method for detecting apoptotic cells by flow cytometry. It utilizes the high affinity of Annexin V for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

Protocol:

  • Cell Harvesting: After treatment, harvest both adherent and floating cells and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.

  • Propidium Iodide (PI) Staining: Add a viability dye such as propidium iodide to distinguish between apoptotic and necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Protocol:

  • Cell Fixation: Harvest and wash the cells with PBS, then fix them in cold 70% ethanol while gently vortexing. The cells can be stored at -20°C for several weeks.

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Add the PI staining solution to the cell suspension and incubate for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of the PI signal.

Experimental_Workflow cluster_0 In Vitro Efficacy Evaluation cluster_1 Endpoint Assays Cell_Culture Cancer Cell Lines (e.g., A549, HepG2, HCC1937) Treatment This compound Derivatives & Controls Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Treatment->Cell_Cycle_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot

Caption: A generalized workflow for evaluating the efficacy of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant anticancer potential. Their efficacy against a range of cancer cell lines, coupled with favorable comparisons to standard chemotherapeutics like cisplatin, warrants further investigation. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis, cell cycle arrest, and inhibit critical signaling pathways like PI3K/Akt/mTOR, provides a strong rationale for their continued development.

Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential in preclinical models. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will also be crucial for their translation into clinical applications. The comprehensive experimental framework outlined in this guide provides a solid foundation for researchers to rigorously evaluate and advance this promising class of anticancer agents.

References

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Bio-Rad Laboratories, Inc. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 6(5), 411-423.
  • Zhang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(7), 3547-3565.
  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Imidazo[1,2-a]pyridine-3-acetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Imidazo[1,2-a]pyridine-3-acetonitrile, a heterocyclic compound likely possessing significant biological activity. By grounding our protocols in established safety principles and regulatory standards, we aim to equip laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both laboratory staff and the environment.

Hazard Assessment: Understanding the Risks of this compound

  • Imidazopyridine Core: This heterocyclic system is the backbone of numerous pharmacologically active compounds, including anxiolytics, sedatives, and anticancer agents.[1][2][3][4][5] The biological activity of these derivatives suggests that this compound should be treated as a potentially bioactive and toxic substance.[1][2]

  • Acetonitrile Group (-CH₂CN): The presence of the nitrile group (C≡N) is a primary concern. Organic nitriles are known for their toxicity.[6][7][8] A significant hazard is the potential for hydrolysis under acidic or basic conditions, which can lead to the formation of carboxylic acids and ammonium salts.[9][10][11][12] More critically, the combination of nitriles with bases can produce highly toxic hydrogen cyanide gas.[6] Furthermore, incomplete combustion or thermal decomposition of nitriles can also liberate hydrogen cyanide and other toxic fumes.[6][7][13][14] The body can metabolize some nitriles into cyanide, which is extremely poisonous.[15][16]

Based on this analysis, this compound should be handled as a hazardous substance with the following potential risks:

Hazard CategoryDescriptionPrimary Rationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Inferred from the general toxicity of organic nitriles and the pharmacological activity of imidazopyridines.[1][6][7][16]
Serious Eye Irritation May cause serious eye irritation.A common property of many organic nitrogen compounds.
Environmental Hazard Potentially toxic to aquatic life.The release of bioactive compounds into the environment should always be avoided.
Reactivity Hazards May release toxic gases (e.g., hydrogen cyanide) upon contact with strong acids, bases, or upon thermal decomposition.A known property of the nitrile functional group.[6][13]

Personal Protective Equipment (PPE): The First Line of Defense

Given the assessed hazards, strict adherence to proper PPE is mandatory when handling this compound in any form, including its waste products.

PPE ItemSpecificationsRationale
Gloves Nitrile rubber gloves.Provides good chemical resistance to a range of organic compounds.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or fine powders.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of dust or vapors, especially when handling the solid compound or preparing solutions.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste management. Never mix this compound waste with other waste streams unless compatibility has been confirmed.

Step 1: Designate a Satellite Accumulation Area (SAA)

Establish a designated SAA in the laboratory where the waste is generated.[17] This area should be under the direct control of laboratory personnel.

Step 2: Select an Appropriate Waste Container
  • For Solid Waste: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • For Liquid Waste (e.g., solutions in organic solvents): Use a sealable, chemical-resistant container (e.g., HDPE or glass bottle with a screw cap). Ensure the container material is compatible with the solvent used.

Step 3: Label the Waste Container

Proper labeling is a critical regulatory requirement. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and solvent (for liquid waste)

  • The date accumulation started

  • The relevant hazard characteristics (e.g., "Toxic")

Step 4: Accumulate the Waste
  • Solid Waste: Collect any unused this compound, contaminated personal protective equipment (such as gloves), and any materials used for cleaning up spills (e.g., absorbent pads).

  • Liquid Waste: Collect all solutions containing this compound.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[11] Do not overfill the container; a maximum of 90% capacity is a good practice to allow for expansion.[11]

Disposal Workflow: From the Lab to Final Disposition

The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[18][19] On-site treatment or disposal down the drain is strictly prohibited.

Below is a Graphviz diagram illustrating the recommended disposal workflow.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Institutional EHS cluster_disposal External Disposal Generation Waste Generation (Solid & Liquid) Segregation Segregation at Source Generation->Segregation Collection Collection in Labeled, Compatible Container Segregation->Collection Storage Temporary Storage in Satellite Accumulation Area Collection->Storage PickupRequest Submit Waste Pickup Request Storage->PickupRequest TransportToCentral EHS Transports to Central Accumulation Area PickupRequest->TransportToCentral VendorPickup Licensed Vendor Picks Up Waste TransportToCentral->VendorPickup FinalDisposal Final Disposal (e.g., Incineration) VendorPickup->FinalDisposal

Caption: Workflow for the disposal of this compound waste.

Regulatory Considerations: EPA Waste Codes

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific listing for this compound does not exist, it would likely be classified as a hazardous waste based on its characteristics.

  • Toxicity Characteristic (D-Code): If the compound exhibits toxicity as defined by the EPA, it would be assigned a D-code. The presence of the pyridine ring suggests a potential D038 classification if it meets the regulatory level for pyridine.[20]

  • Unlisted Hazardous Waste: As a novel, potentially toxic chemical, it is prudent to manage it as an unlisted hazardous waste. Your institution's Environmental Health and Safety (EHS) department will make the final determination of the appropriate waste codes.

It is crucial to consult with your institution's EHS office for specific guidance on waste classification and disposal procedures.

Emergency Procedures: Spill and Exposure Management

In case of a spill:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is small and you are trained to handle it, don appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS department.

By adhering to these comprehensive procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.

References

  • Chiritoiu, M., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • Study.com. (n.d.). Acetonitrile: Production, Hazards & Waste Disposal. Retrieved from [Link]

  • Wang, Z., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

  • Altarawneh, M., et al. (2022). Thermal decomposition of atrazine and its toxic products. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Gassen, N. C., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazopyridine. Retrieved from [Link]

  • Peter, J. K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Journal of Hazardous Materials Advances. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Acetonitrile - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Jeong, J. (2021). Allyl nitrile: Toxicity and health effects. Journal of Health and Translational Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Various Authors. (2019). What happens when nitriles undergo acid hydrolysis? Quora. Retrieved from [Link]

  • Sharma, R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. Retrieved from [Link]

  • ACTenviro. (2025). How to Dispose of Acetonitrile? Retrieved from [Link]

  • Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Siemiaszko, G., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences. Retrieved from [Link]

  • Lyubarskaya, M. V., et al. (2011). The thermal decomposition of azidopyridines. Russian Journal of General Chemistry. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-3-acetonitrile
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-3-acetonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。